molecular formula C30H46O4 B15595025 Macedonic acid CAS No. 39022-00-9

Macedonic acid

Cat. No.: B15595025
CAS No.: 39022-00-9
M. Wt: 470.7 g/mol
InChI Key: QWQDOXKORDLUFG-JKBYBQJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macedonic acid has been reported in Glycyrrhiza yunnanensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39022-00-9

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(27(20,4)12-11-22(25)31)9-8-18-19-16-28(5,24(33)34)23(32)17-26(19,3)14-15-29(18,30)6/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,26-,27-,28-,29+,30+/m0/s1

InChI Key

QWQDOXKORDLUFG-JKBYBQJKSA-N

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Macedonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, presents a compelling subject for scientific investigation due to its intricate chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound. While specific experimental data on this compound remains limited in publicly accessible literature, this document compiles available information and draws parallels from closely related oleanane triterpenoids to offer a foundational resource for researchers. This guide is intended to facilitate further exploration into the therapeutic potential of this compound and to provide a basis for future research endeavors.

Chemical Structure and Properties

This compound is systematically named 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid . It is classified as a heteroangular diene triterpenoid.

The core structure is an oleanane skeleton, a pentacyclic triterpene framework. Key functional groups and structural features include:

  • Hydroxyl groups (-OH) at positions C-3 and C-19.

  • A conjugated diene system within the C and D rings, specifically at positions 11 and 13(18).

  • A carboxylic acid group (-COOH) at position C-28.

These features contribute to its polarity and potential for various chemical interactions and biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.69 g/mol [1]
IUPAC Name 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid[1]
CAS Number 26553-68-4, 39022-00-9[1][2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
pKa (predicted) 4.777[2]
XLogP (predicted) 6.125[2]

Note: The existence of two CAS numbers may indicate different reported stereoisomers or assignments by different chemical abstracting services.

Natural Sources and Biosynthesis

Natural Occurrence

While the specific plant source for the initial isolation of this compound is not definitively cited in the available literature, a closely related compound, 3β,23-dihydroxy-oleana-11,13(18)-dien-28-oic acid, has been isolated from callus tissue cultures of Paeonia species. This suggests that plants, potentially within the Paeoniaceae family or other related genera, are a likely natural source of this compound.

Postulated Biosynthetic Pathway

The biosynthesis of this compound is presumed to follow the well-established pathway for pentacyclic triterpenoids. This pathway originates from the cyclization of 2,3-oxidosqualene (B107256).

Macedonic_Acid_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate isopentenyl_pp Isopentenyl Pyrophosphate (IPP) mevalonate->isopentenyl_pp geranyl_pp Geranyl Pyrophosphate (GPP) isopentenyl_pp->geranyl_pp farnesyl_pp Farnesyl Pyrophosphate (FPP) geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene beta_amyrin β-Amyrin oxidosqualene->beta_amyrin β-amyrin synthase oleanolic_acid_intermediate Oleanolic Acid Intermediate beta_amyrin->oleanolic_acid_intermediate Series of Oxidations hydroxylation_c19 Hydroxylation at C-19 oleanolic_acid_intermediate->hydroxylation_c19 Cytochrome P450 monooxygenases desaturation Desaturation/Isomerization hydroxylation_c19->desaturation Desaturases/Isomerases macedonic_acid This compound desaturation->macedonic_acid

Postulated Biosynthetic Pathway of this compound.

The pathway involves the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton. Subsequent enzymatic modifications, including a series of oxidations to form the carboxylic acid at C-28 and hydroxylations, likely mediated by cytochrome P450 monooxygenases, at C-3 and C-19, lead to the formation of this compound. The formation of the conjugated diene system is likely the result of specific desaturase and isomerase activities.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is sparse. However, the broader class of oleanane triterpenoids is known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant activities. These activities are often attributed to their ability to modulate key cellular signaling pathways.

A study on the closely related compound, 3α-hydroxyolean-11,13(18)-dien-28-oic acid, provides some insight into the potential bioactivities of this structural class.

Table 2: Biological Activity of a Structurally Related Oleanane Triterpenoid

AssayCell Line/OrganismResultSource
Cytotoxicity HepG2 2.2.15 (Human hepatoma)IC₅₀ > 50 µg/mL[3]
Antibacterial Activity Bacillus cereusMIC = 1 µg/mL[4]
Enterococcus faecalisMIC = 128 µg/mL[4]
Listeria monocytogenesMIC = 8 µg/mL[4]
Staphylococcus aureusMIC = 32 µg/mL[4]
Escherichia coliMIC > 512 µg/mL[4]
Pseudomonas aeruginosaMIC > 512 µg/mL[4]
Salmonella entericaMIC > 512 µg/mL[4]
Hypoglycaemic Activity (Not specified)Promotes glucose uptake[3]

Based on the activities of other oleanane triterpenoids, this compound may modulate the following signaling pathways:

Potential_Signaling_Pathways cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress cluster_cell_proliferation Cell Proliferation & Apoptosis macedonic_acid This compound nf_kb NF-κB Pathway macedonic_acid->nf_kb Modulation jak_stat JAK/STAT Pathway macedonic_acid->jak_stat Modulation pi3k_akt PI3K/Akt Pathway macedonic_acid->pi3k_akt Modulation nrf2 Keap1/Nrf2/ARE Pathway macedonic_acid->nrf2 Modulation parp PARP macedonic_acid->parp Modulation

Potential Signaling Pathways Modulated by this compound.

Experimental Protocols

Proposed Isolation and Purification Workflow

Isolation_Workflow start Plant Material (e.g., Paeonia sp.) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC (Reversed-Phase C18) chromatography->hplc end Pure this compound hplc->end

Proposed Workflow for Isolation and Purification.
  • Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Column Chromatography: The organic phase is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial separation. Further purification can be performed using Sephadex LH-20.

  • Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

Structural Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Oleanane triterpenoids often exhibit characteristic fragmentation patterns, including retro-Diels-Alder fragmentation, which can provide structural information[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position and stereochemistry of substituents. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivities.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and carbon-carbon double bonds (C=C).

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

  • Isolation and Characterization: The definitive isolation of this compound from a natural source and its complete spectroscopic characterization are paramount.

  • Biological Screening: A comprehensive screening of its biological activities, including anti-inflammatory, anti-cancer, antiviral, and antimicrobial properties, is warranted.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound will be crucial to understanding its therapeutic potential.

  • Synthetic Approaches: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved activity.

Conclusion

This compound represents a promising, yet underexplored, natural product. Its oleanane triterpenoid structure suggests a high likelihood of interesting biological activities. This technical guide provides a consolidated resource to stimulate and guide future research into this intriguing molecule, with the ultimate goal of unlocking its potential for the development of new therapeutic agents.

References

Macedonic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonic acid, a pentacyclic triterpenoid (B12794562) with the chemical name 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid, is a specialized natural product of significant interest to the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its biosynthetic context. As research into novel bioactive compounds for drug development continues, a thorough understanding of the sourcing and extraction of such molecules is paramount.

Natural Sources of this compound

This compound has been identified as a constituent of plants belonging to the Glycyrrhiza genus, commonly known as licorice. Notably, its presence has been confirmed in Glycyrrhiza macedonica , a species native to the Balkan Peninsula, which establishes a direct link between the compound and the "Macedonian" region as suggested by its name. While the genus Glycyrrhiza is rich in a variety of triterpenoids, this compound represents a specific chemotype within this diverse family.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound in Glycyrrhiza macedonica and other potential sources remains limited in publicly available literature. The concentration of triterpenoids in Glycyrrhiza species can vary significantly based on factors such as the plant's geographical origin, age, and the specific part of the plant being analyzed (e.g., roots, rhizomes). Further quantitative studies are necessary to establish a precise concentration range of this compound in its natural sources.

Table 1: Known Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Glycyrrhiza macedonicaFabaceaeRoots and Rhizomes

Isolation and Purification of this compound

The isolation of this compound from its natural source, primarily the roots and rhizomes of Glycyrrhiza macedonica, involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methodologies for the isolation of oleanane-type triterpenoids from Glycyrrhiza species and can be adapted for the specific isolation of this compound.

Experimental Protocol: Extraction
  • Plant Material Preparation: The roots and rhizomes of Glycyrrhiza macedonica are washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method is Soxhlet extraction or maceration with methanol (B129727) or ethanol. The choice of solvent is critical for efficiently extracting triterpenoids.

  • Solvent Removal: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Experimental Protocol: Chromatographic Purification
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fractions (chloroform and ethyl acetate).

  • Column Chromatography: The fraction enriched with this compound is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are pooled and further purified using preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically used.

  • Crystallization: The purified this compound is obtained by crystallization from a suitable solvent or solvent mixture to yield a pure crystalline solid.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Logical Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its plant source.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Glycyrrhiza macedonica Roots solvent_extraction Solvent Extraction (Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in the public domain detailing the signaling pathways modulated by this compound or its specific biological activities. As a triterpenoid, it may possess anti-inflammatory, antioxidant, or cytotoxic properties, similar to other compounds in its class. Further pharmacological studies are required to elucidate the bioactivity and mechanism of action of this compound, which could reveal its potential for therapeutic applications.

This compound is a distinct triterpenoid found in Glycyrrhiza macedonica. While established methods for the isolation of related compounds provide a strong foundation for its purification, further research is needed to quantify its abundance in natural sources and to fully characterize its biological activities and potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

The Putative Biosynthesis of Macedonic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonic acid, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, holds potential for pharmacological exploration due to its intricate structure. While the complete biosynthetic pathway of this compound has not been fully elucidated in planta, substantial knowledge of triterpenoid biosynthesis allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, commencing from the universal triterpenoid precursor, 2,3-oxidosqualene (B107256). The pathway encompasses the cyclization to the β-amyrin skeleton, a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs), and the formation of its characteristic conjugated diene system. This document details the key enzymatic steps, presents analogous quantitative data, and provides representative experimental protocols for the functional characterization of the involved enzymes. Visualizations of the pathway and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction to this compound and Triterpenoid Biosynthesis

This compound, with the systematic IUPAC name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid, is a specialized plant metabolite belonging to the vast family of triterpenoids.[1] Triterpenoids are synthesized via the isoprenoid pathway, originating from the C5 building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily produced through the mevalonate (B85504) (MVA) pathway in the cytosol.[2][3] These C5 units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene.

The biosynthesis of triterpenoids is characterized by three main stages:

  • Cyclization: The linear 2,3-oxidosqualene is cyclized by oxidosqualene cyclases (OSCs) to generate a variety of polycyclic skeletons.[2][4][5]

  • Oxidation: The triterpene scaffold undergoes extensive oxidative modifications, such as hydroxylation, oxidation, and carboxylation, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[6][7][8]

  • Glycosylation and Acylation: The oxidized triterpenoid aglycones can be further decorated with sugar moieties by UDP-dependent glycosyltransferases (UGTs) or acyl groups by acyltransferases, leading to a vast diversity of saponins (B1172615) and their derivatives.[4][5]

Given that this compound is an oleanane-type triterpenoid, its biosynthesis is proposed to start from the cyclization of 2,3-oxidosqualene into β-amyrin.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound is a multi-step process involving cyclization and a series of oxidative modifications.

Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin

The biosynthesis of the oleanane skeleton begins with the proton-initiated cyclization of (3S)-2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase (BAS) . This reaction proceeds through a series of carbocation intermediates, ultimately leading to the formation of the pentacyclic triterpenoid, β-amyrin.[9][10]

  • Enzyme: β-Amyrin synthase (BAS)

  • Substrate: (3S)-2,3-Oxidosqualene

  • Product: β-Amyrin

Step 2: Oxidation of β-Amyrin at C-28 to Oleanolic Acid

Following the formation of the β-amyrin backbone, the methyl group at the C-28 position undergoes a three-step oxidation to a carboxylic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme from the CYP716A subfamily . The reaction proceeds through erythrodiol (B191199) (C-28 alcohol) and oleanolic aldehyde (C-28 aldehyde) as intermediates to yield oleanolic acid.[2][6][11]

  • Enzyme: β-amyrin C-28 oxidase (a member of the CYP716A family)

  • Substrate: β-Amyrin

  • Intermediates: Erythrodiol, Oleanolic aldehyde

  • Product: Oleanolic acid

Step 3 (Putative): Hydroxylation at C-19

A key structural feature of this compound is the hydroxyl group at the C-19 position. While no specific C-19 hydroxylase for the oleanane skeleton has been definitively characterized, members of the cytochrome P450 superfamily are the most likely candidates for this transformation. For instance, CYP51H35 from Triticum aestivum has been shown to catalyze the C-19 hydroxylation of isoarborinol, a different triterpene scaffold.[9] It is plausible that a specific CYP enzyme, possibly from a family known to be involved in triterpenoid modification, catalyzes the hydroxylation of oleanolic acid at the C-19 position to yield 19-hydroxy-oleanolic acid.

  • Enzyme (Putative): An oleanane C-19 hydroxylase (likely a Cytochrome P450)

  • Substrate: Oleanolic acid

  • Product: 19-hydroxy-oleanolic acid

Step 4 (Putative): Formation of the 11,13(18)-diene System

The final characteristic feature of this compound is the conjugated diene system at positions 11 and 13(18). The formation of such a system in triterpenoids is less understood but may proceed through enzymatic or non-enzymatic reactions. One plausible mechanism is the enzymatic dehydration of a hydroxylated intermediate. For instance, the biosynthesis of saikogenins, which are oleanane derivatives, involves the formation of diene systems.[12][13][14][15] It is hypothesized that a specific enzyme, potentially a dehydratase or a multifunctional CYP450, could catalyze the formation of the conjugated diene system from a hydroxylated precursor. This could involve, for example, an initial hydroxylation at C-11 or C-12 followed by one or more dehydration steps. Alternatively, acid-catalyzed rearrangement in the plant cell vacuole could contribute to the formation of this diene system, although enzymatic control is generally favored for the specific production of such compounds.

  • Enzyme (Putative): Dehydratase or a multifunctional Cytochrome P450

  • Substrate: 19-hydroxy-oleanolic acid (or a further hydroxylated intermediate)

  • Product: this compound

Data Presentation: Quantitative Analysis of Analogous Enzymes

Direct quantitative data for the enzymes in the this compound pathway are unavailable. However, data from homologous enzymes involved in oleanolic acid biosynthesis provide valuable insights into the potential kinetics.

EnzymeSource OrganismSubstrateProduct(s)Km (µM)Vmax (nmol/mg protein/min)Reference
CYP716A52v2 (β-amyrin C-28 oxidase)Panax ginsengβ-AmyrinErythrodiol, Oleanolic acidNot ReportedNot Reported[11]
CYP716A12 (β-amyrin C-28 oxidase)Medicago truncatulaβ-AmyrinErythrodiol, Oleanolic acidNot ReportedNot Reported[3][6]
CYP716A15 (β-amyrin C-28 oxidase)Vitis viniferaβ-AmyrinErythrodiol, Oleanolic acidNot ReportedNot Reported[2][6]
CYP88D6 (β-amyrin 11-oxidase)Glycyrrhiza uralensisβ-Amyrin11-oxo-β-amyrinNot ReportedNot Reported[16]

Experimental Protocols

The characterization of enzymes in a biosynthetic pathway typically involves heterologous expression, in vitro assays, and product identification.

Heterologous Expression of P450 Enzymes in Saccharomyces cerevisiae

S. cerevisiae is a commonly used host for the functional characterization of plant P450s.

  • Gene Cloning: The full-length cDNA of the candidate P450 gene is amplified by PCR and cloned into a yeast expression vector (e.g., pYES2/CT).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

  • Co-expression with a CPR: For efficient electron transfer, the P450 is often co-expressed with a cytochrome P450 reductase (CPR), either from the source plant or a model organism like Arabidopsis thaliana. This can be achieved by using a co-transformation approach with a second vector or by constructing a single vector containing both genes.

  • Culture and Induction: Transformed yeast is grown in appropriate selection media. Gene expression is induced by transferring the cells to a medium containing galactose.

  • Substrate Feeding: If the precursor is not endogenously produced by the yeast, it is supplied in the culture medium. For example, to test the activity of a putative C-19 hydroxylase, oleanolic acid would be added to the culture.

In Vitro Enzyme Assay for a Triterpenoid Hydroxylase

In vitro assays using microsomes isolated from heterologously expressing yeast are crucial for confirming enzyme activity.

  • Microsome Preparation: Yeast cells expressing the P450 and CPR are harvested and lysed. The microsomal fraction, containing the membrane-bound P450s, is isolated by differential centrifugation.

  • Assay Reaction: The reaction mixture typically contains:

    • Microsomal protein

    • Substrate (e.g., oleanolic acid) dissolved in a suitable solvent

    • NADPH as a co-factor

    • A buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

  • Analysis: The extracted products are dried, derivatized (e.g., by trimethylsilylation) if necessary, and analyzed by GC-MS or LC-MS/MS.

Product Identification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful tool for the identification and quantification of triterpenoid products.

  • Chromatographic Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometry Analysis:

    • Full Scan MS: To determine the molecular weight of the products. A hydroxylated product will have a mass increase of 16 Da compared to the substrate.

    • Tandem MS (MS/MS): The parent ion of the putative product is fragmented to obtain a characteristic fragmentation pattern, which can be compared to that of an authentic standard (if available) or used for structural elucidation. The fragmentation pattern can reveal information about the position of the hydroxyl group.[17][18]

Mandatory Visualizations

Macedonic_Acid_Biosynthesis cluster_0 General Triterpenoid Pathway cluster_1 Putative Pathway to this compound 2_3_Oxidosqualene 2_3_Oxidosqualene beta_Amyrin beta_Amyrin 2_3_Oxidosqualene->beta_Amyrin β-Amyrin Synthase (BAS) Oleanolic_Acid Oleanolic_Acid beta_Amyrin->Oleanolic_Acid CYP716A Family (C-28 Oxidase) 19_hydroxy_Oleanolic_Acid 19_hydroxy_Oleanolic_Acid Oleanolic_Acid->19_hydroxy_Oleanolic_Acid Putative C-19 Hydroxylase (CYP450) Macedonic_Acid Macedonic_Acid 19_hydroxy_Oleanolic_Acid->Macedonic_Acid Putative Dehydratase/CYP450

Caption: Putative biosynthetic pathway of this compound from 2,3-oxidosqualene.

Experimental_Workflow_P450 A Clone Candidate P450 Gene into Yeast Expression Vector B Co-transform Yeast with P450 and CPR Vectors A->B C Induce Protein Expression with Galactose B->C D Prepare Microsomal Fraction C->D E In Vitro Assay with Substrate and NADPH D->E F Extract Organic Products E->F G Analyze by LC-MS/MS F->G H Identify Hydroxylated Product G->H

Caption: Experimental workflow for functional characterization of a candidate P450 enzyme.

Conclusion

The biosynthesis of this compound in plants is proposed to follow the general pathway of oleanane-type triterpenoid synthesis, originating from β-amyrin. The key transformations from β-amyrin to oleanolic acid are well-established, involving β-amyrin synthase and a C-28 oxidase from the CYP716A family. The subsequent steps, namely C-19 hydroxylation and the formation of the 11,13(18)-diene system, are currently putative and represent exciting areas for future research. The identification and characterization of the enzymes catalyzing these final steps will not only complete our understanding of this compound biosynthesis but also provide new biocatalytic tools for the synthetic biology and metabolic engineering of novel, high-value triterpenoids. The experimental protocols and analytical methods outlined in this guide provide a robust framework for undertaking such investigations.

References

physical and chemical properties of Macedonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonic acid, a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, presents a subject of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the known physical and chemical properties of this compound. While specific experimental protocols for its synthesis and detailed biological activities remain areas for further investigation, this guide consolidates the available data on its characteristics and the broader context of oleanane triterpenoids' biological significance.

Chemical and Physical Properties

This compound, systematically named 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid, is a complex organic molecule with a rich stereochemistry. Its properties are summarized below.

Chemical Identification
PropertyValue
IUPAC Name 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid
Synonyms This compound
CAS Number 26553-68-4, 39022-00-9[1]
Chemical Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
InChI Key QWQDOXKORDLUFG-JKBYBQJKSA-N[1]
Physicochemical Data
PropertyValueSource
pKa 4.777Computational Prediction[1]
XLogP 6.125Computational Prediction[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneExperimental

Note: Specific quantitative solubility data (e.g., in mg/mL) is not currently available.

Spectral Data

Detailed experimental NMR and mass spectrometry data for this compound are not widely published. Researchers are advised to perform their own spectral analysis upon isolation or synthesis of the compound.

Experimental Protocols

Isolation

This compound is an oleanane-type triterpenoid. While a specific protocol for the isolation of this compound is not detailed in the available literature, the general methodology for isolating oleanane triterpenoids from plant sources can be adapted. A general workflow is proposed below.

experimental_workflow plant_material Plant Material (e.g., Rubiaceae family) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction Grind & Macerate partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning Concentrate & Partition chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography Fractionate purification Preparative HPLC/TLC chromatography->purification Isolate characterization Structure Elucidation (NMR, MS, IR) purification->characterization Analyze signaling_pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis NFkB NF-κB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Caspases Caspases Bax Bax Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Oleanane_Triterpenoids Oleanane Triterpenoids (e.g., this compound) Oleanane_Triterpenoids->NFkB Inhibition Oleanane_Triterpenoids->Bax Upregulation Oleanane_Triterpenoids->Bcl2 Downregulation

References

Navigating the Complexity of Macedonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical identity, properties, and biological activities of the compounds referred to as Macedonic acid, addressing the existing nomenclatural ambiguity in scientific literature and commercial databases.

Introduction: The Challenge of Defining this compound

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. The compound known as "this compound" presents a notable challenge in this regard, as the name has been associated with two distinct chemical structures, leading to ambiguity in scientific literature and among chemical suppliers. This technical guide aims to clarify this confusion by providing a comprehensive overview of both entities, enabling researchers to navigate this complex landscape with greater accuracy.

The two primary compounds referred to as this compound are distinguished by their Chemical Abstracts Service (CAS) numbers: 26553-68-4 and 39022-00-9. While both are triterpenoids, their specific structures and reported properties differ. This guide will address each compound separately, presenting available data on their chemical identity, physicochemical properties, and biological activities to facilitate informed research and development.

Compound 1: this compound (CAS Number: 26553-68-4)

This variant of this compound is identified by the IUPAC name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid. It is a pentacyclic triterpenoid (B12794562) with a heteroannular diene system.

Physicochemical Properties
PropertyValueSource
CAS Number 26553-68-4[1]
IUPAC Name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid[1]
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.69 g/mol [1]
Exact Mass 470.3396[1]
Elemental Analysis C, 76.55%; H, 9.85%; O, 13.60%[1]
Biological Activities and Experimental Data

Detailed studies on the specific biological activities of this compound with CAS number 26553-68-4 are limited in the readily available scientific literature. While the broader class of oleanane-type triterpenoids is known for a wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties, specific data for this particular isomer is not well-documented.

Experimental Protocols

Specific experimental protocols for the isolation, synthesis, or biological evaluation of 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid are not extensively detailed in the reviewed literature. General methods for the extraction and analysis of triterpenoids from plant sources can be applied.

General Triterpenoid Extraction and Isolation:

A general workflow for the extraction and isolation of triterpenoids from plant material, such as the roots of Glycyrrhiza species, is outlined below.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC/Crystallization fractions->purification pure_compound Pure Triterpenoid purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1. General workflow for triterpenoid isolation.

Compound 2: this compound (CAS Number: 39022-00-9)

This second compound also referred to as this compound has the systematic IUPAC name (2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid. It is also a pentacyclic triterpenoid and has been identified as a constituent of various Glycyrrhiza species.

Physicochemical Properties
PropertyValueSource
CAS Number 39022-00-9[2]
IUPAC Name (2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid[2]
Molecular Formula C₃₀H₄₆O₄[2]
Molecular Weight 470.7 g/mol [2]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Biological Activities and Experimental Data

Research on the biological activities of this compound with CAS number 39022-00-9 is more readily available, though still not extensive.

  • Antifungal Activity: A study investigating the antifungal activity of various pentacyclic triterpenoids found that this compound did not exhibit fungistatic activity at concentrations up to 100 µg/ml against Saccharomyces carlsbergensis[3].

  • Natural Occurrence: This compound has been identified in several Glycyrrhiza species, including Glycyrrhiza bucharica and Glycyrrhiza pallidiflora[3]. It often co-occurs with other triterpenoids and their glycosides. For instance, in G. bucharica, a glycoside of this compound, 3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucuronopyranosyl-(1->2)-beta-D-glucuronopyranosyl-Macedonic acid, has been identified[3]. The methyl ester of this compound has also been isolated from G. pallidiflora[3].

Experimental Protocols

Phytochemical Screening for Triterpenoids:

A preliminary screening for the presence of triterpenoids in a plant extract can be performed using the Liebermann-Burchard test.

  • A small amount of the plant extract is dissolved in a suitable solvent.

  • A few drops of acetic anhydride (B1165640) are added, followed by 1-2 drops of concentrated sulfuric acid.

  • The development of a reddish or pink color indicates the presence of triterpenoids, while a purple to blue or green color suggests the presence of steroids.

High-Performance Liquid Chromatography (HPLC) for Triterpenoid Analysis:

HPLC is a standard method for the separation and quantification of triterpenoids in plant extracts.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly employed.

  • Detection: UV detection or mass spectrometry (LC-MS) can be used for identification and quantification.

The following diagram illustrates a conceptual signaling pathway that could be investigated for triterpenoids with potential anti-inflammatory activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway Activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor macedonic_acid This compound macedonic_acid->nfkb_pathway Inhibits nfkb NF-κB nfkb_pathway->nfkb nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->gene_expression inflammation Inflammation gene_expression->inflammation

Figure 2. Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

The name "this compound" is currently associated with at least two distinct chemical entities, creating a potential source of confusion for researchers. This guide has provided the available chemical and biological data for both this compound (CAS 26553-68-4) and this compound (CAS 39022-00-9). It is imperative for scientists working with this compound to verify the specific identity through the CAS number and to be aware of the existing ambiguity. Further research, including the re-examination of the original phytochemical studies of Glycyrrhiza macedonica, is necessary to definitively resolve this nomenclatural issue. Until then, careful documentation and clear identification by CAS number are essential for reproducible and accurate scientific communication in the field of natural product chemistry and drug development.

References

Unveiling Madecassic Acid: A Technical Guide to its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The user's request specified "Macedonic acid." However, a thorough review of scientific literature indicates that this is likely a misspelling of Madecassic acid , a well-documented triterpenoid (B12794562) with significant biological activities. This guide will focus on Madecassic acid, assuming it to be the compound of interest.

Discovery and History

Madecassic acid, a pentacyclic triterpenoid, was first isolated from the plant Centella asiatica (L.) Urb. of Madagascar. Its discovery was reported in a 1967 publication, marking a significant step in understanding the chemical constituents of this traditional medicinal plant.[1] Centella asiatica, commonly known as Gotu Kola, has a long history of use in traditional medicine, and the isolation of its active compounds like Madecassic acid has paved the way for scientific investigation into its therapeutic properties.[2][3]

Subsequent research has focused on the isolation, purification, and quantitative determination of Madecassic acid from various sources of Centella asiatica.[4] These studies have been crucial for establishing standardized extracts and for investigating its diverse pharmacological activities.

Chemical Structure and Elucidation

Madecassic acid belongs to the ursane-type triterpenoid family. Its chemical structure has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Structure Elucidation

  • Isolation and Purification: Madecassic acid is typically isolated from the dried and powdered leaves of Centella asiatica. The plant material is subjected to solvent extraction, often with ethanol, followed by partitioning and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

  • Mass Spectrometry (MS): Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a key technique for determining the molecular weight and fragmentation pattern of Madecassic acid. In positive electrospray ionization mode, the quasi-molecular ion is observed.[5] The fragmentation patterns provide crucial information about the connectivity of the molecule.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the complete chemical structure. These techniques provide detailed information about the proton and carbon environments and their correlations, allowing for the unambiguous assignment of the stereochemistry of the molecule.

Biological Activities and Therapeutic Potential

Madecassic acid has demonstrated a wide range of biological activities, making it a compound of significant interest for drug development.

Anti-inflammatory Activity

Madecassic acid exhibits potent anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of Madecassic acid and its derivatives against various cancer cell lines.

Data Presentation: Cytotoxicity of Madecassic Acid and its Derivatives

CompoundCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Madecassic acid derivative 29COLO 205Colon Cancer<1[10]
Madecassic acid derivative 29SK-MEL-5Melanoma<1[10]
Madecassic acid derivative 29UACC-257Melanoma<1[10]
Madecassic acid derivative 3NCI-60 PanelVarious<10[10]
Madecassic acid derivative 8NCI-60 PanelVarious<10[10]
Madecassic acid derivative 10NCI-60 PanelVarious<10[10]
Madecassic acid derivative 26NCI-60 PanelVarious<10[10]
Madecassic acid derivative 27NCI-60 PanelVarious<10[10]
Madecassic acid derivative 28NCI-60 PanelVarious<10[10]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Madecassic acid or its derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Activity

Madecassic acid has shown inhibitory effects against various pathogenic bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Madecassic Acid

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Methicillin-resistant Staphylococcus aureus (MRSA)62.5
Escherichia coli250
Pseudomonas aeruginosa125
Bacillus subtilis62.5
Bacillus megaterium62.5

Signaling Pathways

The biological activities of Madecassic acid are mediated through its interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of Madecassic acid are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocol: Western Blot for NF-κB p65 Nuclear Translocation

  • Cell Treatment and Lysis: Macrophage cells (e.g., RAW 264.7) are pre-treated with Madecassic acid and then stimulated with LPS. Cytoplasmic and nuclear protein fractions are then extracted.

  • Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the p65 subunit of NF-κB. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the nuclear p65 band in Madecassic acid-treated cells indicates inhibition of NF-κB translocation.[11][12][13][14]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (p65/p50) (in nucleus) NFκB->NFκB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFκB_nucleus->Pro_inflammatory_Genes Madecassic_Acid Madecassic Acid Madecassic_Acid->IKK

Caption: NF-κB signaling pathway and the inhibitory action of Madecassic acid.

PPARγ-PTEN/Akt/GSK3β/NFAT Pathway

In the context of colitis, Madecassic acid has been shown to inhibit the activation of γδT17 cells through the Peroxisome proliferator-activated receptor gamma (PPARγ)-Phosphatase and tensin homolog (PTEN)/Protein kinase B (Akt)/Glycogen synthase kinase 3 beta (GSK3β)/Nuclear factor of activated T-cells (NFAT) pathway.[15]

PPARg_Pathway Madecassic_Acid Madecassic Acid PPARγ PPARγ Madecassic_Acid->PPARγ PTEN PTEN PPARγ->PTEN Akt Akt PTEN->Akt GSK3β GSK3β Akt->GSK3β NFATc1_cyto NFATc1 (cytoplasm) GSK3β->NFATc1_cyto NFATc1_nucleus NFATc1 (nucleus) NFATc1_cyto->NFATc1_nucleus Translocation γδT17_activation γδT17 cell activation NFATc1_nucleus->γδT17_activation

Caption: PPARγ-PTEN/Akt/GSK3β/NFAT pathway and the action of Madecassic acid.

Conclusion

Madecassic acid, a natural triterpenoid from Centella asiatica, has emerged as a promising candidate for drug development due to its diverse and potent biological activities. Its anti-inflammatory, anticancer, and antibacterial properties, mediated through well-defined signaling pathways, warrant further investigation. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of Madecassic acid, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the Biological Activity of Crude Extracts Containing Triterpenoid Acids and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature does not prominently feature a compound specifically named "Macedonic acid." It is possible that this term is a less common synonym, a novel discovery not yet widely documented, or a potential misnomer for a similarly named compound. This guide will address the biological activities of structurally related and phonetically similar triterpenoid (B12794562) acids—Madecassic acid and Maslinic acid—and the bioactive properties of crude extracts from plants of the Macedonian region, which may be contextually relevant.

Antibacterial Activity of Madecassic Acid

Madecassic acid, a pentacyclic triterpenoid, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.

Quantitative Data: Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Madecassic Acid against Various Bacterial Strains

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus31.25[1]
Methicillin-resistant Staphylococcus aureus (MRSA)62.5[1]
Escherichia coli250[1]
Pseudomonas aeruginosa125[1]
Bacillus subtilis62.5[1]
Bacillus megaterium62.5[1]

Data sourced from a study on the antibacterial activity of Madecassic acid.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Suspension: Bacterial strains are cultured in an appropriate broth medium to reach a logarithmic growth phase. The suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Madecassic Acid Solutions: Madecassic acid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to obtain a range of concentrations.

  • Incubation: An equal volume of the bacterial suspension is added to each dilution of the Madecassic acid solution in a 96-well microplate.

  • Observation: The microplate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of Madecassic acid that visibly inhibits bacterial growth.[1]

Signaling Pathways and Mechanisms of Action

Madecassic acid exerts its antibacterial effect through a multi-target mechanism. It disrupts the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular macromolecules. Furthermore, it inhibits key enzymes in the respiratory metabolic pathway, such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, and interferes with DNA synthesis by inhibiting DNA topoisomerase I and II.[1]

MA Madecassic Acid CW Cell Wall Integrity MA->CW disrupts CM Cell Membrane Permeability MA->CM increases Enzymes Respiratory Chain Enzymes (SDH, MDH) MA->Enzymes reduces activity of Topo DNA Topoisomerase I & II MA->Topo inhibits Leakage Leakage of Macromolecules CW->Leakage CM->Leakage Growth_Inhibition Bacterial Growth Inhibition Leakage->Growth_Inhibition Enzyme_Inhibition Inhibition of Activity Enzymes->Enzyme_Inhibition Enzyme_Inhibition->Growth_Inhibition DNA DNA Supercoiling DNA_Relax Relaxation and Ring Opening DNA->DNA_Relax Topo->DNA_Relax DNA_Relax->Growth_Inhibition

Caption: Proposed antibacterial mechanism of Madecassic acid.

Anti-inflammatory Activity of Maslinic Acid

Maslinic acid, another pentacyclic triterpenoid found in sources like olive skin, exhibits significant anti-inflammatory properties.[2] Its mechanism is closely linked to the modulation of the arachidonic acid metabolism pathway.

Quantitative Data: Anti-inflammatory Activity

Table 2: Inhibitory Effect of Maslinic Acid on TPA-Induced Ear Edema in Mice

CompoundID₅₀ (mg/ear)
Maslinic Acid0.13[2]

ID₅₀: The dose required to inhibit the inflammatory response by 50%. TPA: 12-O-tetradecanoylphorbol-13-acetate. Data from an in vivo study on mice.[2]

Experimental Protocols

Protocol 2: TPA-Induced Mouse Ear Edema Model

  • Animal Model: Swiss mice are used for this assay.

  • Application of Test Compound: Maslinic acid, dissolved in a suitable vehicle, is topically applied to the inner and outer surfaces of the mouse ear.

  • Induction of Inflammation: After a set period (e.g., 30 minutes), a solution of TPA in a solvent like acetone (B3395972) is applied to the ear to induce an inflammatory response.[2]

  • Measurement of Edema: The thickness of the ear is measured with a caliper before TPA application and at various time points after (e.g., 6 hours).

  • Calculation of Inhibition: The degree of edema is calculated as the difference in ear thickness before and after TPA treatment. The percentage of inhibition by Maslinic acid is determined by comparing the edema in the treated group to a control group that received only the vehicle and TPA.[2]

Signaling Pathways and Mechanisms of Action

Maslinic acid's anti-inflammatory action involves the modulation of key signaling pathways that lead to the production of inflammatory mediators. It is suggested to inhibit the activation of Protein Kinase C (PKC), which in turn prevents the activation of the NF-κB pathway.[2] This leads to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, thereby reducing the synthesis of prostaglandins (B1171923) (e.g., PGE₂) and nitric oxide (NO).[2]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA) PKC Protein Kinase C (PKC) Inflammatory_Stimuli->PKC activates NFkB NF-κB Pathway PKC->NFkB activates Maslinic_Acid Maslinic Acid Maslinic_Acid->PKC inhibits COX2_iNOS COX-2 / iNOS Gene Expression NFkB->COX2_iNOS upregulates PGE2_NO Prostaglandin E₂ (PGE₂) & Nitric Oxide (NO) Production COX2_iNOS->PGE2_NO leads to Inflammation Inflammation PGE2_NO->Inflammation

Caption: Anti-inflammatory mechanism of Maslinic acid via PKC/NF-κB.

Antioxidant Properties of Crude Extracts from Macedonian Medicinal Plants

Several medicinal plants from the Macedonia region have been evaluated for their antioxidant properties, which are largely attributed to their high content of phenolic compounds, flavonoids, and phenylpropanoids.

Quantitative Data: Antioxidant Capacity

Table 3: Antioxidant Capacity of Selected Macedonian Plant Extracts (CUPRAC Method)

Plant SpeciesAntioxidant Capacity (μmol Trolox Equivalents / g Dry Weight)
Origanum vulgareHigh activity reported[3]
Melissa officinalisIdentified as a valuable source[3]
Salvia ringensIdentified as a valuable source[3]

A positive linear correlation was found between antioxidant activity and the total content of phenolics, flavonoids, and phenylpropanoids, suggesting these compounds are the primary contributors to the observed activity.[3]

Experimental Protocols

Protocol 3: Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

  • Preparation of Plant Extracts: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol/water mixture) to obtain a crude extract.[4]

  • Reagent Preparation: The CUPRAC reagent is prepared by mixing solutions of CuCl₂, neocuproine, and an ammonium (B1175870) acetate (B1210297) buffer.

  • Reaction: A small volume of the plant extract is mixed with the CUPRAC reagent.

  • Measurement: The mixture is incubated at room temperature, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The reducing capacity of the extract causes the Cu(II) to be reduced to Cu(I), which forms a colored complex with neocuproine.

  • Quantification: The antioxidant capacity is quantified by comparing the absorbance of the sample to a standard curve prepared with Trolox, a vitamin E analog. The results are expressed as Trolox equivalents.[3]

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of compounds from natural sources typically follows a standardized workflow.

Plant_Material Plant Material Collection Extraction Crude Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Bioassay In Vitro Bioactivity Screening (e.g., Antibacterial, Anti-inflammatory) Extraction->Bioassay Fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) Bioassay->Fractionation Active? Isolation Isolation of Active Compounds (e.g., HPLC) Fractionation->Isolation Structure Structure Elucidation (e.g., NMR, MS) Isolation->Structure InVivo In Vivo Testing Structure->InVivo Toxicity Toxicology Studies InVivo->Toxicity

Caption: General workflow for natural product drug discovery.

The Arachidonic Acid Metabolism Pathway: A Target for Anti-inflammatory Agents

The arachidonic acid (AA) pathway is fundamental to the inflammatory process.[5] AA is released from cell membranes and metabolized by enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[5][6][7] Many anti-inflammatory compounds, including natural products like Maslinic acid, exert their effects by modulating this pathway.

Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA hydrolyzed by PLA₂ PLA2 Phospholipase A₂ (PLA₂) Prostaglandins Prostaglandins (e.g., PGE₂) AA->Prostaglandins via COX Leukotrienes Leukotrienes AA->Leukotrienes via LOX EETs Epoxyeicosatrienoic acids (EETs) AA->EETs via CYP450 COX Cyclooxygenases (COX-1, COX-2) LOX Lipoxygenases (LOX) CYP450 Cytochrome P450 (CYP450) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Overview of the Arachidonic Acid metabolism pathway.

References

Potential Therapeutic Targets of Macedonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macedonic acid, a naturally occurring oleanane-type triterpenoid (B12794562), has emerged as a compound of interest in antiviral research. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic targets of this compound, with a primary focus on its activity against influenza viruses. This document summarizes the available quantitative data on its biological activity, details the probable experimental methodologies used in its evaluation, and presents visual representations of its chemical structure and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. While research is in its early stages, the existing data suggests that this compound and its derivatives warrant further investigation as potential antiviral agents.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane (B1240867) series. Its chemical structure is formally known as 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid[1]. Natural sources of this compound include plants from the Glycyrrhiza (licorice) genus, such as Glycyrrhiza macedonica and Glycyrrhiza bucharica[2][3][4]. Triterpenoids, as a class of natural products, are known to exhibit a wide range of biological activities, and this compound is no exception. Preliminary studies have highlighted its potential as an antiviral agent, particularly against influenza viruses[5][6]. This guide aims to consolidate the existing research on this compound to serve as a foundational resource for further scientific exploration and drug development initiatives.

Chemical Properties

This compound is a complex organic molecule with the following key chemical identifiers:

  • Chemical Formula: C₃₀H₄₆O₄[1][7][8]

  • Molecular Weight: 470.7 g/mol [7]

  • IUPAC Name: 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid[1]

  • CAS Number: 39022-00-9[7]

The structure of this compound features a rigid pentacyclic core, which is characteristic of oleanane-type triterpenoids, with hydroxyl and carboxylic acid functional groups that can be modified to generate derivatives with potentially enhanced biological activities.

Caption: Chemical structure of this compound.

Potential Therapeutic Target: Influenza Virus

The most significant therapeutic potential of this compound identified to date is its antiviral activity against influenza A and B viruses. Research conducted by Zarubaev et al. (2012) provides the foundational evidence for this activity through both in vitro and in vivo studies[5][6].

In Vitro Antiviral Activity

The in vitro antiviral efficacy of this compound and its derivatives was evaluated in Madin-Darby Canine Kidney (MDCK) cell cultures, a standard model for influenza virus research. The key findings from this research are summarized in the table below. Notably, the methyl ester of this compound demonstrated the most potent in vitro activity against the tested influenza strains.

CompoundVirus StrainCC₅₀ (µg/mL)EC₅₀ (µg/mL)Selectivity Index (SI)
This compound Influenza A/PR/8/34 (H1N1)>100>100-
Influenza A/Aichi/2/68 (H3N2)>100>100-
Influenza B/Florida/4/06>100>100-
Methyl ester of this compound Influenza A/PR/8/34 (H1N1)>10010>10
Influenza A/Aichi/2/68 (H3N2)>10015>6.7
Influenza B/Florida/4/06>10025>4

Data extracted from Zarubaev et al., 2012.

In Vivo Antiviral Activity

The in vivo antiviral potential of this compound derivatives was assessed in a lethal influenza pneumonia mouse model. This model is crucial for evaluating the therapeutic efficacy of a compound in a whole-organism system. The results indicated that while some compounds did not show strong in vitro activity, they exhibited protective effects in vivo, suggesting a potential mechanism of action beyond direct viral inhibition, possibly through modulation of the host immune response.

CompoundLethality (%)Mean Duration of Life (days)Protection Index (%)
Compound I (Meristotropic acid) 4011.3 ± 1.225.0
Compound VII (Methyl ester of this compound) 3312.3 ± 1.037.5
Compound IX 4710.7 ± 1.2-
Placebo 1009.0 ± 0.5-

Data extracted from Zarubaev et al., 2012.

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the key studies on this compound, based on the available information and standard practices in influenza research.

In Vitro Antiviral Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MDCK_cells MDCK Cell Culture Infection Infection of MDCK cells with Influenza Virus MDCK_cells->Infection Virus_prep Influenza Virus (A/H1N1, A/H3N2, B) Virus_prep->Infection Compound_prep This compound & Derivatives Preparation Treatment Treatment with Compounds Compound_prep->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation CPE Cytopathic Effect (CPE) Observation Incubation->CPE MTT MTT Assay for Cytotoxicity (CC50) Incubation->MTT EC50_calc Calculation of EC50 and SI CPE->EC50_calc MTT->EC50_calc

Caption: In Vitro Antiviral Activity Assessment Workflow.

The in vitro antiviral activity was likely determined using a cytopathic effect (CPE) reduction assay in MDCK cells.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells were cultured in appropriate media and seeded into 96-well plates.

  • Virus Propagation: Influenza virus strains (e.g., A/PR/8/34 (H1N1), A/Aichi/2/68 (H3N2), and B/Florida/4/06) were propagated, and viral titers were determined.

  • Compound Preparation: this compound and its derivatives were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted.

  • Infection and Treatment: Confluent MDCK cell monolayers were infected with a specific multiplicity of infection (MOI) of the influenza virus. Subsequently, the cells were treated with various concentrations of the test compounds.

  • Incubation: The treated and infected cells were incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient to observe viral CPE (typically 48-72 hours).

  • Cytopathic Effect (CPE) Assessment: The extent of virus-induced CPE was visually assessed under a microscope. The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, was determined.

  • Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected MDCK cells was determined using a standard method like the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI) Calculation: The SI was calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀), providing a measure of the compound's therapeutic window.

In Vivo Antiviral Assay

in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Mice Animal Model: White Mice Infection Intranasal Infection of Mice Mice->Infection Virus Lethal Dose of Influenza A Virus Virus->Infection Compounds This compound Derivatives Treatment Administration of Compounds Compounds->Treatment Infection->Treatment Observation Daily Observation for Clinical Signs & Mortality Treatment->Observation Lethality Lethality (%) Observation->Lethality MDL Mean Duration of Life (days) Observation->MDL PI Protection Index (%) Lethality->PI MDL->PI

Caption: In Vivo Antiviral Efficacy Assessment Workflow.

The in vivo efficacy was likely evaluated using a lethal influenza pneumonia model in mice.

  • Animal Model: Laboratory mice (e.g., BALB/c or similar strains) were used for the study.

  • Lethal Infection: Mice were intranasally infected with a lethal dose (e.g., 5x LD₅₀) of a mouse-adapted influenza A virus strain (e.g., A/PR/8/34 (H1N1)).

  • Treatment: The test compounds were administered to the mice via a specific route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules (e.g., once or twice daily for a set number of days post-infection). A placebo group receiving the vehicle was included as a control.

  • Monitoring: The animals were monitored daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy. The primary endpoint was survival over a defined observation period (e.g., 14 or 21 days).

  • Data Analysis: The percentage of lethality, the mean duration of life for each group, and the protection index (a measure of the treatment's effectiveness in preventing death) were calculated.

Signaling Pathways and Mechanism of Action

Currently, there is no published data elucidating the specific signaling pathways modulated by this compound or its precise mechanism of antiviral action. The in vivo protective effects observed in the absence of strong in vitro activity for some derivatives suggest that the mechanism may involve the modulation of the host's immune response to the viral infection rather than direct inhibition of viral replication. Potential mechanisms could include:

  • Inhibition of viral entry or fusion: Many triterpenoids are known to interfere with the initial stages of viral infection.

  • Modulation of inflammatory pathways: The compound could potentially dampen the excessive inflammatory response (cytokine storm) that contributes to the pathology of severe influenza.

  • Enhancement of the innate immune response: this compound might stimulate a more effective initial immune response to clear the virus.

Further research is required to investigate these possibilities.

Future Research Directions

The preliminary findings on the antiviral activity of this compound open up several avenues for future research:

  • Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by this compound and its active derivatives is crucial. This could involve studies on viral entry, replication, and egress, as well as its effects on host immune signaling pathways (e.g., NF-κB, interferons).

  • Structure-Activity Relationship (SAR) Studies: A broader range of derivatives of this compound should be synthesized and tested to identify the key structural features responsible for its antiviral activity and to optimize its potency and pharmacokinetic properties.

  • Broad-Spectrum Antiviral Activity: The efficacy of this compound and its derivatives should be evaluated against a wider panel of respiratory viruses and other viral pathogens.

  • Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the most promising derivatives to determine their suitability for further development.

Conclusion

This compound, a natural triterpenoid, and particularly its methyl ester derivative, have demonstrated promising antiviral activity against influenza A and B viruses in preclinical models. While the current body of research is limited, the available data provides a strong rationale for further investigation into its therapeutic potential. This technical guide consolidates the existing knowledge to aid researchers and drug development professionals in advancing the study of this compound as a potential novel antiviral agent. Future research focused on elucidating its mechanism of action and optimizing its chemical structure will be critical in determining its clinical utility.

References

An In-depth Technical Guide to Macedonic Acid: Chemical Properties and a Review of Unsubstantiated Claims in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the chemical properties of Macedonic acid (3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid). Despite inquiries into its role in traditional medicine, a comprehensive review of available scientific literature and ethnobotanical records reveals no substantiated evidence of its use in traditional healing practices. This document summarizes the known chemical data for this compound and clarifies the current lack of information regarding its pharmacological activity and traditional applications.

Chemical Properties of this compound

This compound is a naturally occurring oleanane-type triterpenoid. Its chemical structure and properties are detailed below.

PropertyValue
IUPAC Name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid
Chemical Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
CAS Number 26553-68-4
Appearance Not specified in available literature
Solubility Not specified in available literature

Logical Relationship of Chemical Data:

The following diagram illustrates the relationship between the different identifiers for this compound.

This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is formally named CAS Number CAS Number This compound->CAS Number is registered as Chemical Formula Chemical Formula IUPAC Name->Chemical Formula corresponds to Molecular Weight Molecular Weight Chemical Formula->Molecular Weight determines

Caption: Chemical identification of this compound.

Investigation into Traditional Medicine Claims

A thorough investigation was conducted to ascertain the role of this compound in traditional medicine. This involved searching scientific databases and ethnobotanical literature for any mention of "this compound" or its IUPAC name in the context of traditional healing practices, particularly within the flora of the Macedonian region.

The search yielded no credible evidence to support the claim that this compound has a history of use in any form of traditional medicine. Ethnobotanical studies of the Macedonian region, while extensive in their documentation of local medicinal plants, do not list this compound or any plant known to contain it for therapeutic purposes.

Workflow of Literature Review:

The process for reviewing the literature is outlined in the diagram below.

A Initial Query: This compound in Traditional Medicine B Database Search: PubMed, Scopus, Web of Science A->B C Ethnobotanical Literature Review: Focus on Macedonian Region A->C D Analysis of Search Results B->D C->D E Conclusion: No Substantiated Evidence Found D->E

Caption: Literature review workflow.

Pharmacological Activity

Consistent with the lack of evidence in traditional medicine, there is a corresponding absence of research into the pharmacological activity of this compound. No peer-reviewed studies detailing its biological effects, potential therapeutic properties, or mechanism of action were identified.

Conclusion

While the chemical identity of this compound is established, there is currently no scientific basis to support its inclusion in a guide on traditional medicine. The absence of data on its ethnobotanical use and pharmacological properties suggests that it is either a rare compound with no history of human application or its potential has not yet been explored by the scientific community. For researchers and drug development professionals, this compound represents a scientifically uncharted molecule. Any future investigation into its properties would be breaking new ground.

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Macedonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel derivatives of Macedonic acid, a naturally occurring oleanane-type pentacyclic triterpenoid (B12794562). This compound, with its IUPAC name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid, presents a versatile scaffold for chemical modification to enhance its therapeutic potential. This document outlines detailed protocols for derivatization, data on the cytotoxic activity of similar triterpenoid derivatives, and insights into the signaling pathways they modulate.

Introduction

Pentacyclic triterpenoids, a diverse class of natural products, are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound, as a member of the oleanane (B1240867) family, holds significant promise for the development of new therapeutic agents. Semi-synthesis, the chemical modification of a natural product scaffold, offers a powerful strategy to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[2] This document serves as a guide for the rational design and synthesis of this compound derivatives.

Data Presentation: Cytotoxicity of Oleanane Triterpenoid Derivatives

While specific cytotoxic data for this compound derivatives are not yet widely published, the extensive research on derivatives of structurally similar oleanane triterpenoids, such as oleanolic acid, provides valuable insights into potential structure-activity relationships (SAR). The following table summarizes the cytotoxic activities (IC50 values) of various oleanane-type triterpenoid derivatives against different human cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Oleanane GlycosideOleanolic acid 3-O-α-l-arabinosideVarious4.4 - 13.7[3]
Oleanane SaponinMonodesmosidic saponinsHL-60, HepG2, A549, HeLa7.25 - 22.38[4]
Oleanane Derivative25-acetoxy-3α-hydroxyolean-12-en-28-oic acid39 human cancer cell linesStrong cytotoxicity[5]
Barrigenol-like GlycosideCompounds with angeloyl groups at C21 and C22HCT-116, HepG2, U87-MG4.62 - 17.32[3]

Experimental Protocols

The following protocols are generalized methods for the semi-synthesis of triterpenoid derivatives and can be adapted for this compound. Researchers should optimize these protocols based on the specific reactivity of the this compound scaffold.

Protocol 1: Modification of the C-28 Carboxyl Group - Esterification

This protocol describes the esterification of the C-28 carboxylic acid, a common modification to improve the lipophilicity and cell permeability of triterpenoids.

Materials:

  • This compound

  • Anhydrous methanol (B129727) (or other alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the methyl ester of this compound.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Modification of the A-Ring - Acetylation of Hydroxyl Groups

This protocol details the acetylation of the hydroxyl groups on the A-ring of the triterpenoid skeleton, which can influence biological activity.

Materials:

  • This compound

  • Pyridine (B92270)

  • Acetic anhydride (B1165640)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of pyridine and DCM.

  • Add acetic anhydride (excess) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the acetylated this compound derivative.

  • Confirm the structure of the product by spectroscopic methods (NMR, IR, MS).

Mandatory Visualizations

Signaling Pathways Modulated by Triterpenoids

Pentacyclic triterpenoids exert their anticancer effects by modulating a variety of signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[1] The diagram below illustrates the key signaling pathways commonly targeted by oleanane-, ursane-, and lupane-type triterpenoids.

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses TGFb_R TGF-βR PI3K_Akt_mTOR PI3K/Akt/mTOR TGFb_R->PI3K_Akt_mTOR HER HER HER->PI3K_Akt_mTOR MAPK MAPK Cascades HER->MAPK Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Anti_Angiogenesis Anti-Angiogenesis PI3K_Akt_mTOR->Anti_Angiogenesis IKK_NFkB IKK/NF-κB Anti_Inflammatory Anti-Inflammatory IKK_NFkB->Anti_Inflammatory STAT3 STAT3 CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest MAPK->CellCycleArrest Triterpenoids Triterpenoids Triterpenoids->TGFb_R inhibit Triterpenoids->HER inhibit Triterpenoids->IKK_NFkB inhibit Triterpenoids->STAT3 inhibit

Caption: Key signaling pathways targeted by pentacyclic triterpenoids.

Experimental Workflow for Semi-Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the semi-synthesis of this compound derivatives and their subsequent biological evaluation.

Experimental_Workflow cluster_synthesis Semi-Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Chemical Modification (e.g., Esterification, Acetylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Macedonic_Acid This compound A_Ring_Mod A-Ring Modification (e.g., Hydroxyl, Oxo) Macedonic_Acid->A_Ring_Mod C28_Mod C-28 Carboxyl Modification (e.g., Ester, Amide) Macedonic_Acid->C28_Mod Glycosylation_Mod Glycosylation Macedonic_Acid->Glycosylation_Mod Increased_Cytotoxicity Increased Cytotoxicity A_Ring_Mod->Increased_Cytotoxicity Altered_Solubility Altered Solubility/ Permeability C28_Mod->Altered_Solubility Glycosylation_Mod->Increased_Cytotoxicity Altered_Solubility->Increased_Cytotoxicity

References

Application Notes and Protocols for the Analysis of Macedonic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Macedonic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound Analysis

This compound is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, a class of natural compounds known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo efficacy evaluations. The methods outlined below are designed to provide robust and reliable results for researchers in academic and industrial settings.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This method is suitable for the routine quantification of this compound in simpler matrices, such as purified extracts or formulations, where high sensitivity is not the primary requirement. Triterpenoids that lack strong chromophores can be challenging to detect with high sensitivity using UV detectors.[1]

Experimental Protocol: HPLC-UV/DAD

2.1.1. Sample Preparation:

A solid-phase extraction (SPE) method is recommended for sample cleanup and concentration.

  • SPE Cartridge: C18 cartridges (500 mg).

  • Conditioning: Condition the cartridge with 6 mL of methanol (B129727) followed by 6 mL of HPLC-grade water.

  • Sample Loading: Dissolve the sample in a minimal amount of a suitable solvent and dilute with water to a final volume of 500 µL before loading onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile (B52724).

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

2.1.2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[2][3][4][5][6][7] For better resolution of structurally similar triterpenoids, a C30 column can be employed.[8]

  • Mobile Phase: An isocratic or gradient elution can be used.

    • Isocratic: A mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. A typical starting point is a 85:15 (v/v) mixture of acetonitrile and acidified water.

    • Gradient: A linear gradient starting with a lower percentage of organic solvent and increasing over the run time can improve the separation of complex mixtures.

  • Flow Rate: 1.0 mL/min.[2][3][4][5][6]

  • Column Temperature: 30-35 °C to ensure reproducible retention times.[9]

  • Injection Volume: 10-20 µL.[2][9]

  • Detection: UV detection at 210 nm, as many organic acids show absorbance at this wavelength.[2][3][4][5][6]

Data Presentation: HPLC-UV/DAD Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC analysis of triterpenoid acids. These values can be used as a benchmark for method development and validation for this compound.

ParameterTypical Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.08–0.65 µg/mL[9]
Limit of Quantification (LOQ)0.24–1.78 µg/mL[9]
Precision (RSD %)< 2%[9]
Recovery (%)95-105%[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[10] Tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity.[11]

Experimental Protocol: LC-MS/MS

3.1.1. Sample Preparation for Biological Matrices:

Effective sample preparation is critical to remove proteins and phospholipids (B1166683) that can interfere with the analysis and contaminate the LC-MS system.[12]

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma or serum. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Following protein precipitation, the supernatant can be further cleaned using a phospholipid removal plate or cartridge for a more robust analysis.[12]

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.

3.1.2. Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reversed-phase column with a smaller particle size (e.g., 1.7-3 µm) for better efficiency and shorter run times.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[13]

    • B: 0.1% Formic acid in acetonitrile or methanol.[13]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.[13]

  • Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more effective for the ionization of less polar compounds like pentacyclic triterpenes.[1][14][15] Electrospray ionization (ESI) can also be used, typically in negative ion mode for acidic compounds.

  • Ionization Mode: Negative ion mode is generally preferred for acidic triterpenes like this compound as it facilitates the formation of the [M-H]⁻ ion.[14][15]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. At least two transitions should be monitored for confident quantification and confirmation.

  • Source Parameters: Parameters such as gas temperatures, gas flows, and ion spray voltage must be optimized for the specific instrument and compound.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table presents achievable performance characteristics for the LC-MS/MS analysis of pentacyclic triterpenes.

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.04 - 12.3 ng/mL[16]
Limit of Quantification (LOQ)0.002–0.84 mg/L (APCI)[14][15]
Intra-day Precision (RSD %)< 15%
Inter-day Precision (RSD %)< 15%
Accuracy/Recovery (%)85-115%

Visualized Workflows

General Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Matrix (e.g., Plant Extract, Plasma) SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Cleanup Evap Evaporation & Reconstitution SPE->Evap Concentration Injection HPLC or LC-MS Injection Evap->Injection Separation Chromatographic Separation (C18 or C30 Column) Injection->Separation Detection Detection (UV/DAD or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of this compound.

Decision Tree for Method Selection

start Start: Analyze this compound matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) start->matrix_complexity sensitivity High Sensitivity Required? matrix_complexity->sensitivity No lcms Use LC-MS/MS matrix_complexity->lcms Yes hplc Use HPLC-UV/DAD sensitivity->hplc No sensitivity->lcms Yes

Caption: A decision-making diagram for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Analysis of Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonic acid, a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural complexity and potential for diverse biological activities necessitate robust analytical methodologies for characterization and quantification. These application notes provide a comprehensive overview of the mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. Furthermore, detailed experimental protocols and a summary of its potential biological significance are presented to facilitate further research and development.

Chemical Properties

PropertyValue
IUPAC Name 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid
CAS Number 26553-68-4
Chemical Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
Exact Mass 470.3396

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on the analysis of closely related oleanane-type triterpenoids.[1][2][3][4] These values serve as a reference for the identification and structural elucidation of this compound.

Table 1: Predicted ¹H NMR Data of this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-33.20 - 3.40dd
H-125.50 - 5.60t
H-193.50 - 3.70m
Methyl Protons (x7)0.70 - 1.30s
Other skeletal protons1.00 - 2.50m

Note: Predicted shifts are based on oleanolic acid and similar structures. Actual shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data of this compound
CarbonPredicted Chemical Shift (δ, ppm)
C-3~79.0
C-11~125.0
C-12~122.0
C-13~145.0
C-18~138.0
C-19~75.0
C-28 (C=O)~180.0
Methyl Carbons15.0 - 30.0
Other skeletal carbons16.0 - 60.0

Note: These are characteristic chemical shifts for the oleanane skeleton. The conjugated diene system in this compound will influence the precise chemical shifts of C-11, C-12, C-13, and C-18.[1][3]

Table 3: Predicted Mass Spectrometry Fragmentation of this compound
m/zProposed Fragment
470.3396[M]+ (Molecular Ion)
452.3291[M - H₂O]+
424.3342[M - HCOOH]+
248.1776Retro-Diels-Alder fragment (rings D/E)
222.1671Retro-Diels-Alder fragment (rings A/B/C)
203.1487[Fragment from rings A/B/C - COOH]+

Note: Fragmentation is highly dependent on the ionization technique used. The retro-Diels-Alder fragmentation is a characteristic feature of oleanane-type triterpenoids with a double bond at C12-C13.[4][5][6][7]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for oleanane-type triterpenoids like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). For optimal results, ensure the sample is free of paramagnetic impurities.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with the chosen ionization method (e.g., methanol (B129727) or acetonitrile (B52724) for ESI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Electrospray Ionization (ESI-MS):

    • Mode: Positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Set to a flow rate appropriate for the instrument.

    • Drying Gas (N₂): Set temperature to 250-350 °C.

  • Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization):

    • Derivatization: Convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters for improved volatility.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a suitable temperature (e.g., 150 °C) and ramp up to a final temperature of 280-300 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Use the accurate mass data to confirm the elemental composition.

Biological Significance and Signaling Pathways

Oleanane-type triterpenoids, including the closely related oleanolic acid, are known to exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[8][9][10][11][12][13] While the specific signaling pathways modulated by this compound require further investigation, it is plausible that it shares mechanisms with other compounds in its class.

One of the key pathways influenced by oleanolic acid is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.[8][14] Inhibition of this pathway can lead to apoptosis and is a target for cancer therapy. Additionally, oleanane triterpenoids have been shown to modulate the NF-κB signaling pathway , a central regulator of inflammation.[12][15]

Below is a generalized diagram illustrating the potential interaction of an oleanane triterpenoid with these key signaling pathways.

Oleanane_Signaling_Pathway Macedonic_Acid This compound (Oleanane Triterpenoid) PI3K PI3K Macedonic_Acid->PI3K Inhibits IKK IKK Macedonic_Acid->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Potential signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of this compound from a natural source.

Experimental_Workflow Start Plant Material (Source of this compound) Extraction Extraction (e.g., Maceration with Methanol) Start->Extraction Partition Solvent-Solvent Partitioning Extraction->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation Pure_Compound->Analysis Bioassay Biological Activity Screening Pure_Compound->Bioassay NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analysis->NMR MS Mass Spectrometry (HR-MS, MS/MS) Analysis->MS

Workflow for isolation and analysis of this compound.

Conclusion

This compound represents a promising natural product for further investigation in drug discovery. The data and protocols provided herein offer a foundational resource for researchers to accurately identify, characterize, and evaluate the biological potential of this oleanane-type triterpenoid. While the specific spectral data for this compound is not widely available, the presented information, based on analogous compounds, provides a strong starting point for its analysis. Future studies should focus on isolating sufficient quantities of this compound to obtain definitive spectroscopic data and to explore its specific interactions with key cellular signaling pathways.

References

Application Notes and Protocols for Antiviral Activity Assays of Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonic acid, a pentacyclic triterpenoid, belongs to a class of natural products known for a wide range of biological activities, including potential antiviral effects.[1] Triterpenoids have demonstrated inhibitory activity against various viruses by interfering with different stages of the viral life cycle, such as attachment, entry, replication, and release.[1][2][3][4] These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral potential of this compound. The following sections detail the necessary protocols for determining its efficacy and cytotoxicity, and discuss potential mechanisms of action. Given the limited specific data on this compound's antiviral properties, the protocols outlined below are based on established methods for assessing the antiviral activity of other triterpenoids.[2][5]

Data Presentation

To facilitate the comparison of antiviral efficacy and cytotoxicity, all quantitative data should be summarized in a structured format.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
e.g., HSV-1VeroPlaque ReductionDataDataData
e.g., Influenza AMDCKCPE ReductionDataDataData
e.g., HIV-1CEM-GFPGFP ExpressionDataDataData

EC₅₀ (50% Effective Concentration): The concentration of this compound that inhibits viral activity by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate positive and negative controls in all assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.

Materials:

  • Host cell line (e.g., Vero, MDCK, A549)

  • Cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (solvent control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated cell control and determine the CC₅₀ value using a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay is a highly effective method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • This compound dilutions

  • Overlay medium (e.g., cell culture medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for cell fixation

Procedure:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Pre-incubate the virus dilution with an equal volume of various concentrations of this compound for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect them with 200 µL of the virus-compound mixture. Include a virus-only control.

  • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • After adsorption, remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the corresponding concentration of this compound to each well.

  • Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Protocol 3: Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

  • Host cells in multi-well plates

  • Virus stock

  • This compound dilutions

  • TCID₅₀ (50% Tissue Culture Infectious Dose) assay components

Procedure:

  • Seed host cells in multi-well plates and allow them to reach confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

  • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • After incubation, freeze-thaw the plates to lyse the cells and release the progeny virus.

  • Collect the supernatants and determine the viral titer in each sample using a TCID₅₀ assay.

  • Calculate the reduction in viral yield for each concentration of this compound compared to the untreated virus control.

  • Determine the EC₅₀ value based on the reduction in viral titer.

Visualization of Workflows and Pathways

Experimental Workflow for Antiviral Screening

The following diagram illustrates the general workflow for screening this compound for antiviral activity.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis prep_cells Prepare Host Cell Culture cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ prep_cells->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) prep_cells->antiviral prep_compound Prepare this compound Stock prep_compound->cytotoxicity prep_compound->antiviral prep_virus Prepare Virus Stock prep_virus->antiviral calc_si Calculate Selectivity Index (SI) cytotoxicity->calc_si calc_ec50 Calculate EC₅₀ antiviral->calc_ec50 calc_ec50->calc_si Viral_Entry_Inhibition cluster_virus Virus cluster_host Host Cell virus Virus Particle glycoprotein Viral Glycoprotein receptor Host Cell Receptor glycoprotein->receptor Binding & Fusion host_cell Host Cell Membrane macedonic_acid This compound macedonic_acid->glycoprotein Inhibits macedonic_acid->receptor Inhibits Signaling_Pathway_Modulation cluster_pathways Host Cell Signaling virus_infection Viral Infection mapk MAPK Pathway virus_infection->mapk Activates nfkb NF-κB Pathway virus_infection->nfkb Activates macedonic_acid This compound macedonic_acid->mapk Modulates macedonic_acid->nfkb Modulates pro_inflammatory Pro-inflammatory Cytokines mapk->pro_inflammatory viral_replication Viral Replication mapk->viral_replication nfkb->pro_inflammatory nfkb->viral_replication

References

Application Notes and Protocols for In Vitro Efficacy Testing of Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonic acid is a novel triterpenoid (B12794562) compound with potential therapeutic applications. Triterpenoids, as a class, have demonstrated a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] These application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy, outlining a tiered experimental approach from initial screening to mechanistic studies. The protocols detailed below are designed to be adaptable to specific research questions and laboratory capabilities.

Tiered In Vitro Testing Strategy

A hierarchical approach is recommended to efficiently characterize the biological activities of this compound. This strategy begins with broad cytotoxicity screening and progresses to more focused mechanistic assays based on the initial findings.

G A Tier 1: Primary Screening (Cytotoxicity & Viability) B Tier 2: Mechanistic Assays (Anti-Cancer) - Apoptosis - Cell Cycle - Migration/Invasion A->B If cytotoxic to cancer cells C Tier 2: Mechanistic Assays (Anti-Inflammatory) - Nitric Oxide Production - Cytokine Expression A->C If non-cytotoxic or for other applications D Tier 3: Signaling Pathway Analysis - Western Blotting - Reporter Assays B->D C->D

Caption: Tiered approach for this compound in vitro testing.

Tier 1: Primary Screening - Cytotoxicity and Cell Viability

The initial step is to assess the cytotoxic potential of this compound across a panel of human cancer cell lines and a non-cancerous control cell line. This will determine the concentration range for subsequent experiments and identify cancer types that are particularly sensitive to the compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3]

1. Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87 (glioblastoma))
  • Non-cancerous human cell line (e.g., HEK293 (embryonic kidney), HaCaT (keratinocyte))
  • This compound (stock solution in DMSO)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
  • Phosphate-buffered saline (PBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • DMSO (cell culture grade)
  • 96-well plates
  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
  • Incubate for 24, 48, or 72 hours.
  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Presentation:

Cell LineTreatmentConcentration (µM)Absorbance (570 nm)% ViabilityIC50 (µM)
MCF-7Untreated01.25 ± 0.08100
Vehicle (DMSO)0.1%1.23 ± 0.0798.4
This compound11.10 ± 0.0688.0
This compound100.65 ± 0.0452.09.8
This compound500.20 ± 0.0216.0
HCT116Untreated01.32 ± 0.09100
Vehicle (DMSO)0.1%1.30 ± 0.0898.5
This compound11.15 ± 0.0787.1
This compound100.70 ± 0.0553.011.2
This compound500.25 ± 0.0318.9
HEK293Untreated01.40 ± 0.10100
Vehicle (DMSO)0.1%1.38 ± 0.0998.6
This compound11.35 ± 0.0896.4
This compound101.20 ± 0.0785.7>50
This compound500.95 ± 0.0667.9

Tier 2: Mechanistic Assays (Anti-Cancer)

If this compound shows selective cytotoxicity towards cancer cells, the next step is to investigate the underlying mechanisms.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7)
  • This compound
  • Complete cell culture medium
  • Caspase-Glo® 3/7 Assay System (Promega)
  • White-walled 96-well plates
  • Luminometer

2. Procedure:

  • Seed cells in a white-walled 96-well plate as described for the MTT assay.
  • Treat cells with this compound at concentrations around the IC50 value for 24 hours. Include positive (e.g., staurosporine) and negative controls.
  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
  • Mix by gentle shaking for 30 seconds.
  • Incubate at room temperature for 1-2 hours.
  • Measure luminescence using a luminometer.

3. Data Presentation:

TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. Untreated
Untreated05,200 ± 3501.0
Vehicle (DMSO)0.1%5,350 ± 4001.03
This compound515,600 ± 1,1003.0
This compound1038,900 ± 2,5007.5
Staurosporine155,000 ± 3,80010.6

Tier 2: Mechanistic Assays (Anti-Inflammatory)

To evaluate the anti-inflammatory potential of this compound, its ability to suppress inflammatory responses in macrophages can be assessed.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.

1. Materials:

  • RAW 264.7 murine macrophage cell line
  • This compound
  • Lipopolysaccharide (LPS)
  • Complete cell culture medium
  • Griess Reagent System (Promega)
  • 96-well plates
  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well.
  • Incubate for 24 hours.
  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls: untreated, LPS only, and this compound only.
  • Collect 50 µL of cell culture supernatant from each well.
  • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm.
  • Calculate nitrite concentration using a sodium nitrite standard curve.

3. Data Presentation:

TreatmentLPS (1 µg/mL)Nitrite Concentration (µM)% Inhibition of NO Production
Untreated-1.5 ± 0.2-
This compound (10 µM)-1.6 ± 0.3-
LPS only+25.8 ± 1.50
This compound (1 µM) + LPS+20.1 ± 1.122.1
This compound (5 µM) + LPS+12.5 ± 0.951.6
This compound (10 µM) + LPS+6.2 ± 0.576.0

Tier 3: Signaling Pathway Analysis

Based on the results from Tier 2, key signaling pathways can be investigated. For example, if this compound induces apoptosis and has anti-inflammatory effects, the NF-κB and MAPK pathways are relevant targets.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway Macedonic_Acid This compound Macedonic_Acid->IKK Inhibition p_IKK p-IKK IKK->p_IKK p_IkB p-IκBα p_IKK->p_IkB IkB IκBα NFkB_nucleus NF-κB (nucleus) p_IkB->NFkB_nucleus Ubiquitination & Degradation of IκBα NFkB NF-κB (p65/p50) Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

1. Materials:

  • RAW 264.7 cells
  • This compound and LPS
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • SDS-PAGE gels and running buffer
  • Transfer buffer and PVDF membranes
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system

2. Procedure:

  • Culture and treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.
  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane and apply ECL substrate.
  • Visualize the protein bands using an imaging system.
  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

3. Data Presentation:

TreatmentRelative p-p65/p65 RatioRelative p-IκBα/IκBα Ratio
Untreated1.01.0
LPS (1 µg/mL)5.2 ± 0.44.8 ± 0.3
This compound (10 µM) + LPS2.1 ± 0.21.9 ± 0.2

Experimental Workflows

General Workflow for In Vitro Efficacy Testing

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis A Select Cell Lines (Cancer & Normal) B Culture Cells A->B C Treat with this compound (Dose-Response) B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Apoptosis Assays (Caspase, Annexin V) E->F If selective cytotoxicity G Anti-inflammatory Assays (NO, Cytokine ELISA) E->G H Cell Cycle Analysis E->H I Migration/Invasion Assays E->I J Western Blotting F->J K Reporter Gene Assays F->K G->J G->K

Caption: General workflow for this compound in vitro evaluation.

These application notes and protocols provide a robust starting point for the comprehensive in vitro characterization of this compound. The specific cell lines, endpoints, and signaling pathways investigated should be guided by the initial screening results and the overarching research objectives.

References

Application Notes & Protocols for the In Vivo Formulation of Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₄₆O₄[1]. Like many triterpenoids, it exhibits a range of biological activities that make it a compound of interest for therapeutic development. However, a significant challenge in the preclinical evaluation of this compound is its inherent low aqueous solubility, a common characteristic of triterpenoid structures[2]. This poor solubility can lead to low and variable bioavailability in in vivo studies, making it difficult to establish clear dose-response relationships and assess true efficacy and toxicity.

These application notes provide a comprehensive guide to formulating this compound for in vivo research. The protocols detailed below are designed to enhance the solubility and absorption of this lipophilic compound, thereby enabling more reliable and reproducible preclinical data. The strategies focus on established methods for overcoming the challenges associated with Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), a class to which this compound likely belongs.

Physicochemical Properties and Formulation Rationale

Understanding the physicochemical properties of this compound is the first step in developing a suitable formulation. While extensive experimental data is not widely available, its properties can be estimated based on its chemical structure.

Table 1: Physicochemical Properties of this compound

PropertyValue / Estimated RangeRationale / Reference
IUPAC Name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid[1]
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.69 g/mol [1]
Aqueous Solubility Estimated: Low (< 1 mg/mL)Triterpenoids are generally characterized by poor water solubility due to their large, hydrophobic carbon skeleton[2].
logP Estimated: > 3The large oleanane-type structure indicates high lipophilicity.
pKa Estimated: ~4.5 - 5.0The presence of a carboxylic acid functional group suggests an acidic pKa.

Given its high lipophilicity and poor aqueous solubility, the primary goal of formulation is to increase the dissolution rate and apparent solubility of this compound in the gastrointestinal fluids. The strategies outlined below are designed to present the compound to the absorptive tissues in a solubilized state.

Formulation Strategies and Excipient Selection

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The choice of strategy depends on the required dose, the specific animal model, and the desired pharmacokinetic profile.

  • Co-solvent Systems: These simple systems utilize water-miscible organic solvents to increase the solubility of the drug in the dosing vehicle[3].

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to maintain the drug in a solubilized state in vivo. They can range from simple oil solutions to more complex Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions upon gentle agitation in aqueous media[4].

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix at a molecular level, preventing crystallization and enhancing the dissolution rate.

Table 2: Common Excipients for In Vivo Formulations of Poorly Soluble Drugs

Excipient ClassExamplesFunctionNotes
Co-solvents Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)Increase drug solubility in the vehicleUse the lowest concentration necessary to maintain solubility upon dilution. DMSO is typically reserved for early-stage studies due to potential toxicity[3][5].
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15Enhance solubility via micellar encapsulation; act as emulsifiers in LBDDSCan improve membrane permeability but should be used within established safety limits[4].
Lipids / Oils Medium-chain triglycerides (e.g., Capmul® MCM, Miglyol® 812), Sesame Oil, Labrafac™ PGAct as a lipidic solvent for lipophilic drugsParticularly effective for compounds with high lipid solubility[4].
Polymers (Solid Dispersions) Soluplus®, Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Form an amorphous solid dispersion, preventing drug crystallizationRequires more complex preparation methods like solvent evaporation or hot-melt extrusion[6].
Buffering Agents Phosphate (B84403) buffers, Citrate buffersAdjust pH to ionize the drug, increasing solubilityEffective for compounds with ionizable groups, like the carboxylic acid in this compound.

Experimental Workflow

The overall process for developing and administering a formulation for in vivo studies follows a logical progression from selection and preparation to characterization and final administration.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Study A Select Formulation Strategy (e.g., Co-solvent vs. LBDDS) B Screen Excipients for Solubility & Compatibility A->B C Prepare Trial Formulations B->C D Characterize Formulation (Clarity, Stability, Particle Size) C->D E Prepare Final Dosing Solution D->E Optimized Formulation F Administer to Animal Model (e.g., Oral Gavage) E->F G Collect Samples (e.g., Blood, Tissues) F->G H Analyze Samples (LC-MS/MS) G->H I Data Interpretation (Pharmacokinetics, Efficacy) H->I

Caption: Experimental workflow for formulation and in vivo testing.

Protocol 1: Co-solvent Formulation

This protocol describes a simple and common method for solubilizing a hydrophobic compound for oral administration. The goal is to create a clear, stable solution that remains solubilized upon administration.

1.1. Materials and Equipment

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl) or Water for Injection

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes and graduated cylinders

  • Analytical balance

1.2. Preparation Method

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400, PG, and Tween® 80. For example, create a vehicle of PEG 400:PG:Tween® 80 in a 40:10:5 (v/v/v) ratio.

  • Solubilization: Weigh the required amount of this compound and add it to the prepared vehicle. For example, to prepare a 10 mg/mL solution, add 100 mg of this compound to 10 mL of the vehicle.

  • Mixing: Gently warm the mixture to 30-40°C on a magnetic stirrer and mix until the this compound is completely dissolved. The final formulation should be a clear, homogenous solution.

  • Final Dosing Solution Preparation: For administration, this stock solution is often diluted with saline or water. It is critical to test the stability upon dilution.

    • Slowly add the stock solution to the aqueous diluent (e.g., saline) while vortexing. A common final concentration of organic solvents should be kept low (e.g., <10-20%) to avoid toxicity.

    • Observe the diluted solution for any signs of precipitation. If precipitation occurs, the formulation must be optimized, for instance by increasing the surfactant concentration or reducing the final drug concentration.

1.3. Characterization

  • Visual Inspection: The final dosing solution should be clear and free of visible particles.

  • pH Measurement: Check the pH of the final solution to ensure it is within a physiologically acceptable range.

1.4. In Vivo Administration (Rodent Model)

  • Dose Calculation: Calculate the required volume based on the animal's body weight and the target dose (mg/kg).

  • Administration: Administer the freshly prepared solution via oral gavage. Ensure the total volume is appropriate for the animal size (e.g., 5-10 mL/kg for rats).

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is for a more advanced lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption[6].

2.1. Materials and Equipment

  • This compound

  • Medium-chain triglycerides (MCT oil, e.g., Miglyol® 812)

  • Non-ionic surfactant (e.g., Cremophor® EL or Kolliphor® EL)

  • Co-surfactant / Co-solvent (e.g., Transcutol® HP or PEG 400)

  • Glass vials, magnetic stirrer, analytical balance

  • Water bath or heated stirrer

2.2. Preparation Method

  • Excipient Screening: First, determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.

  • Formulation Preparation:

    • Based on solubility screening, prepare the SEDDS vehicle. A typical ratio might be Oil:Surfactant:Co-surfactant of 30:50:20 (w/w/w).

    • Weigh and mix the lipid, surfactant, and co-surfactant in a glass vial. Heat the mixture to 40°C and stir until a homogenous, clear liquid is formed[6].

    • Add the desired amount of this compound to the excipient mixture.

    • Continue stirring at 40°C until the drug is fully dissolved. The final pre-concentrate should be clear and viscous[6].

2.3. Characterization

  • Emulsification Study: This is a critical test for a SEDDS formulation.

    • Add 100 µL of the SEDDS pre-concentrate to 100 mL of 0.1 N HCl (simulated gastric fluid) or phosphate buffer (simulated intestinal fluid) in a beaker with gentle stirring[6].

    • Observe the emulsification process. The formulation should disperse rapidly to form a clear or slightly opalescent microemulsion.

  • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. An ideal SEDDS will produce droplets in the nanometer range (<200 nm).

2.4. In Vivo Administration (Rodent Model)

  • The SEDDS pre-concentrate can be administered directly via oral gavage. The formulation will then emulsify in the stomach.

  • Alternatively, the pre-concentrate can be filled into gelatin capsules for administration to larger animals.

Potential Biological Target: Arachidonic Acid Pathway

Triterpenoids exert their biological effects through various mechanisms, often involving the modulation of inflammatory pathways. A plausible target for this compound is the arachidonic acid (AA) metabolic cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes[7][8]. Inhibiting enzymes in this pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a common mechanism for anti-inflammatory drugs[9].

References

Application Notes & Protocols: Synthesis of Macedonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macedonic acid is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, characterized by a diene system and hydroxyl groups that confer specific biological properties.[1] In drug development and medicinal chemistry, modification of natural products is a key strategy to enhance their therapeutic potential. The synthesis of the methyl ester of this compound is a primary step in this process. Esterification of the C-28 carboxylic acid can increase the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.[2] This modification also provides a crucial intermediate for further structural diversification to explore structure-activity relationships (SAR).

This document provides a detailed, proposed protocol for the synthesis of this compound methyl ester via Fischer-Speier esterification, a robust and widely used method for converting carboxylic acids to esters.[3] While a specific protocol for this compound is not available in the literature, the proposed methodology is based on established procedures for structurally similar triterpenoids, such as oleanolic acid.[4][5]

Principle of the Method: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[6] The reaction involves refluxing a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]

The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Because the reaction is reversible, an excess of the alcohol (methanol) is used as the solvent to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[7]

Experimental Protocols

Synthesis of this compound Methyl Ester

This protocol describes a proposed method for the synthesis of this compound methyl ester using an acid-catalyzed esterification.

Materials and Reagents:

  • This compound (C₃₀H₄₆O₄, MW: 470.69 g/mol )

  • Anhydrous Methanol (B129727) (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexane (B92381) and Ethyl Acetate (for chromatography elution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 2.12 mmol).

  • Dissolution and Catalyst Addition: Add 50 mL of anhydrous methanol to the flask and stir until the this compound is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[7]

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a hexane:ethyl acetate (e.g., 7:3 v/v) solvent system. The product, being less polar than the starting carboxylic acid, will have a higher Rf value.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 100 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound methyl ester.

Data Presentation

The following tables summarize the proposed quantitative data for the synthesis and characterization of this compound methyl ester.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound Methyl Ester

ParameterValue / Description
Starting Material This compound
Reagent Anhydrous Methanol (serves as reagent and solvent)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux (~65-70 °C)
Reaction Time 4-6 hours (monitored by TLC)
Work-up Aqueous work-up with NaHCO₃ wash, extraction with EtOAc
Purification Silica Gel Column Chromatography
Expected Yield > 85% (based on similar triterpenoid esterifications)

Table 2: Predicted Characterization Data for this compound Methyl Ester

PropertyPredicted Value / Description
Molecular Formula C₃₁H₄₈O₄
Molecular Weight 484.71 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~3.60 ppm (s, 3H, -OCH₃); δ ~5.5-6.0 ppm (m, 2H, olefinic protons); δ ~3.2-3.4 ppm (m, 2H, CH-OH); Multiple signals between δ 0.7-2.5 ppm for the triterpenoid backbone protons.[8]
¹³C NMR (CDCl₃, 100 MHz) δ ~177-179 ppm (C=O, ester); δ ~120-145 ppm (olefinic carbons); δ ~78-80 ppm (C-OH); δ ~51.5 ppm (-OCH₃); Multiple signals between δ 15-60 ppm for the triterpenoid backbone carbons.[8][9]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 485.3576; Expected [M+Na]⁺ at m/z 507.3396. Fragmentation patterns would be characteristic of the oleanane skeleton.[10][11]

Visualizations

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the proposed experimental workflow and the chemical mechanism for the synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis MacedonicAcid This compound Reflux Reflux in Methanol (4-6 hours, ~65°C) MacedonicAcid->Reflux Methanol Anhydrous Methanol Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Column Silica Gel Column Chromatography Crude->Column Pure Pure Methyl Macedonate Column->Pure Analysis Characterization (NMR, MS) Pure->Analysis

Caption: Experimental workflow for the synthesis of methyl macedonate.

G Fischer Esterification of this compound RCOOH This compound (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Protonated_Acid->RCOOH - H⁺ Tetra_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetra_Intermediate + CH₃OH MeOH Methanol (CH₃OH) Tetra_Intermediate->Protonated_Acid - CH₃OH Proton_Transfer Proton Transfer Tetra_Intermediate->Proton_Transfer Water_Leaving Intermediate with H₂O⁺ Proton_Transfer->Water_Leaving Ester_Cation Protonated Ester Water_Leaving->Ester_Cation - H₂O Ester_Cation->Water_Leaving + H₂O Ester Methyl Macedonate (R-COOCH₃) Ester_Cation->Ester - H⁺ Ester->Ester_Cation + H⁺ Water H₂O

Caption: Simplified mechanism of Fischer-Speier esterification.

Conceptual Application in Drug Development

For professionals in drug development, understanding the potential biological relevance is crucial. While the specific signaling pathways modulated by this compound or its derivatives are not fully elucidated, many triterpenoids exhibit anti-inflammatory or cytotoxic activities.[5][12] The diagram below illustrates a conceptual pathway where a hypothetical bioactive compound, such as methyl macedonate, could exert an anti-inflammatory effect.

G cluster_pathway Conceptual Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocation IkB IκBα NFkB_IkB->NFkB_p65 NF-κB release NFkB_IkB->IkB IκBα degradation Gene Target Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene activates Response Inflammatory Response Gene->Response MethylMacedonate Methyl Macedonate (Hypothetical Inhibitor) MethylMacedonate->IKK Inhibition

References

Application Notes and Protocols for Testing Antiviral Activity of Macedonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antiviral activity of macedonic acid derivatives, specifically against influenza viruses. The methodologies described herein are based on established in vitro assays and provide a framework for determining the efficacy and cytotoxicity of these compounds.

Introduction

This compound, a pentacyclic triterpenoid, and its synthetic derivatives have emerged as promising candidates for antiviral drug development. Research has indicated their potential to inhibit the replication of influenza A and B viruses.[1][2] This document outlines the essential protocols for screening and characterizing the antiviral properties of this compound derivatives in a laboratory setting. The primary objectives of these protocols are to determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) to assess the therapeutic potential of the compounds.

Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be systematically recorded to allow for clear comparison between different this compound derivatives. The following table provides a template for summarizing these key parameters.

Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against Influenza Virus

Compound IDVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza A/H1N1
Influenza B
Methyl MacedonateInfluenza A/H1N1
Influenza B
Derivative XInfluenza A/H1N1
Influenza B
Positive Control (e.g., Oseltamivir)Influenza A/H1N1
Influenza B

Experimental Protocols

Detailed methodologies for cell culture, cytotoxicity assays, and antiviral activity assays are provided below.

Cell and Virus Culture

Objective: To propagate and maintain the host cells (Madin-Darby Canine Kidney - MDCK) and influenza virus stocks required for the assays.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • TPCK-treated trypsin

Protocol:

  • MDCK Cell Culture:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells using Trypsin-EDTA, resuspend in fresh medium, and seed into new culture flasks at a ratio of 1:3 to 1:5.

  • Influenza Virus Propagation:

    • Grow a confluent monolayer of MDCK cells in a T-75 flask.

    • Wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).

    • Infect the cells with influenza virus stock at a low multiplicity of infection (MOI) of 0.01 in serum-free DMEM.

    • Adsorb the virus for 1 hour at 37°C with gentle rocking every 15 minutes.

    • After adsorption, remove the inoculum and add serum-free DMEM containing 2 µg/mL of TPCK-treated trypsin.

    • Incubate at 37°C and 5% CO2 for 48-72 hours, or until a significant cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C in aliquots.

    • Determine the virus titer using a TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the this compound derivative that reduces the viability of MDCK cells by 50% (CC50).

Materials:

  • This compound derivatives (dissolved in DMSO)

  • MDCK cells

  • 96-well cell culture plates

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

Protocol:

  • Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the this compound derivatives in serum-free DMEM. The final DMSO concentration should be less than 0.5%.

  • Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells in triplicate. Include "cells only" controls (medium without compound) and "solvent" controls (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Activity Assays

Objective: To determine the concentration of the this compound derivative that inhibits the virus-induced CPE by 50% (EC50).

Materials:

  • This compound derivatives

  • MDCK cells

  • Influenza virus

  • 96-well cell culture plates

  • Serum-free DMEM with TPCK-treated trypsin (2 µg/mL)

  • MTT solution or Crystal Violet solution

Protocol:

  • Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.

  • When the cells are confluent, remove the growth medium.

  • In separate tubes, pre-incubate serial dilutions of the this compound derivatives with an equal volume of influenza virus (at a predetermined MOI, e.g., 0.01) for 1 hour at 37°C.

  • Add 100 µL of the virus-compound mixture to the cells in triplicate.

  • Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2, until CPE is clearly visible in the virus control wells.

  • Assess cell viability using the MTT assay as described previously or by staining with Crystal Violet.

  • For Crystal Violet staining, fix the cells with 4% paraformaldehyde, stain with 0.5% Crystal Violet in 20% methanol, wash, and then solubilize the dye with methanol. Read the absorbance at 570 nm.

  • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

  • The EC50 value is determined from the dose-response curve.

Objective: To quantify the inhibition of infectious virus particle production by the this compound derivatives.

Materials:

  • This compound derivatives

  • MDCK cells

  • Influenza virus

  • 6-well or 12-well cell culture plates

  • Agarose (B213101) or Avicel overlay medium

  • Crystal Violet solution

Protocol:

  • Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the this compound derivatives.

  • Pre-treat the cell monolayers with the diluted compounds for 1 hour at 37°C.

  • Remove the compound-containing medium and infect the cells with approximately 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2X DMEM and 1.2% agarose (or Avicel) containing the respective concentrations of the this compound derivative and TPCK-treated trypsin.

  • Incubate the plates at 37°C and 5% CO2 for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with Crystal Violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • The EC50 value is the concentration that reduces the plaque number by 50%.

Visualization of Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a putative mechanism of action for this compound derivatives based on the known antiviral activities of related triterpenoids.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture MDCK Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity antiviral Antiviral Assays (CPE Inhibition / Plaque Reduction) cell_culture->antiviral virus_prop Influenza Virus Propagation virus_prop->antiviral cc50 Determine CC50 cytotoxicity->cc50 ec50 Determine EC50 antiviral->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si

Figure 1: General workflow for testing antiviral activity.

Putative_Antiviral_Mechanism cluster_virus_entry Viral Entry cluster_replication Viral Replication virus Influenza Virus receptor Sialic Acid Receptor on Host Cell virus->receptor Attachment (HA) endocytosis Endocytosis receptor->endocytosis uncoating Uncoating endocytosis->uncoating replication Viral RNA Replication uncoating->replication assembly Virion Assembly replication->assembly release Progeny Virus Release assembly->release macedonic_acid This compound Derivatives macedonic_acid->receptor Inhibits Attachment macedonic_acid->uncoating Inhibits Uncoating/Fusion

Figure 2: Putative mechanism of viral entry inhibition.

Signaling_Pathway_Inhibition cluster_erk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway erk_virus Influenza Virus Infection ras Ras erk_virus->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_p p-ERK (Active) erk->erk_p rnp_export Viral RNP Export & Pro-viral Effects erk_p->rnp_export nfkb_virus Influenza Virus Infection ikk IKK Complex nfkb_virus->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB nfkb_nuc NF-κB (Nuclear) nfkb->nfkb_nuc Translocation inflammation Pro-inflammatory Cytokine Expression nfkb_nuc->inflammation macedonic_acid This compound Derivatives macedonic_acid->mek Inhibits macedonic_acid->ikk Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Macedonic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with Macedonic acid in experimental assays.

Troubleshooting Guide

Issue: Precipitate Forms When Preparing this compound Stock Solution

Possible Cause Recommended Solution
Incorrect Solvent Selection This compound, a triterpenoid, is poorly soluble in aqueous solutions. Use an appropriate organic solvent for initial solubilization. Recommended solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Low-Quality Solvent Impurities in the solvent can reduce the solubility of the compound. Use high-purity, anhydrous grade solvents.
Incorrect Temperature Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) may aid dissolution.[2][3] Avoid excessive heat, which could degrade the compound.
Supersaturation Attempting to dissolve too much this compound in a small volume of solvent can lead to a supersaturated and unstable solution. Prepare stock solutions at a concentration known to be stable.

Issue: Precipitate Forms When Diluting Stock Solution into Aqueous Assay Buffer

Possible Cause Recommended Solution
"Salting Out" Effect The high concentration of salts in some buffers can decrease the solubility of organic compounds.
Final Solvent Concentration Too Low The final concentration of the organic solvent in the aqueous buffer may be insufficient to keep this compound in solution. The final DMSO concentration in cell-based assays should generally be kept low (e.g., <1%) to avoid solvent-induced artifacts.[4][5]
pH of the Assay Buffer The solubility of acidic compounds can be pH-dependent. Ensure the pH of your final assay buffer is compatible with this compound's stability and solubility.
Rapid Dilution Adding the stock solution too quickly to the aqueous buffer can cause localized high concentrations and immediate precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in several organic solvents. Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions for in vitro assays due to its miscibility with water and ability to dissolve a wide range of compounds.[1][4][6] Other suitable solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] The choice of solvent may depend on the specific requirements of your assay.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of a recommended organic solvent, such as DMSO, to achieve the target concentration. Gentle warming and vortexing can aid in dissolution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 470.69 g/mol ), you would add 0.212 mL of solvent.[7]

Q3: My this compound precipitated out of the assay medium. What can I do?

A3: If precipitation occurs upon dilution into your aqueous assay medium, consider the following troubleshooting steps:

  • Optimize the final solvent concentration: While keeping the solvent concentration low is important, a slight increase might be necessary to maintain solubility.

  • Use a multi-step dilution protocol: Instead of a single large dilution, perform serial dilutions. A suggested method involves a three-step protocol: first, dissolve in pure DMSO, then dilute in fetal bovine serum (FBS), and finally, make the final dilution in the cell culture medium.[8][9]

  • Incorporate solubilizing agents: The use of excipients like cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[10]

  • Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

Q4: What concentration of DMSO is safe for my cell-based assay?

A4: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 1% (v/v) to minimize solvent-induced toxicity or off-target effects.[4][5] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Quantitative Data Summary

The following table provides calculated solvent volumes to prepare stock solutions of this compound at various concentrations, based on a molecular weight of 470.69 g/mol .[7]

ConcentrationSolvent Volume for 1 mgSolvent Volume for 5 mgSolvent Volume for 10 mg
1 mM 2.12 mL10.62 mL21.25 mL
5 mM 0.42 mL2.12 mL4.25 mL
10 mM 0.21 mL1.06 mL2.12 mL
50 mM 0.04 mL0.21 mL0.42 mL

Note: These values are for initial stock solution preparation in an appropriate organic solvent like DMSO. Further dilution in aqueous buffers is required for most biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weigh out 1 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 212 µL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.

  • Visually inspect the solution to ensure there is no precipitate.

  • Store the stock solution at -20°C for long-term storage or 4°C for short-term use.[7]

Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay

Objective: To prepare a final concentration of 10 µM this compound in a cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution. Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to make a 100 µM solution. Mix well by gentle pipetting.

  • Add the required volume of the 100 µM intermediate solution to your final assay volume. For example, to prepare 1 mL of the final 10 µM solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • The final DMSO concentration in this example will be 0.1%.

  • Always include a vehicle control in your experiment by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without this compound.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed stock_prep During Stock Solution Preparation start->stock_prep assay_dilution During Dilution in Aqueous Buffer start->assay_dilution check_solvent Use High-Purity Anhydrous Solvent (e.g., DMSO) stock_prep->check_solvent optimize_solvent Optimize Final Solvent Concentration (e.g., <1% DMSO) assay_dilution->optimize_solvent gentle_warming Gentle Warming (e.g., 37°C) check_solvent->gentle_warming check_concentration Ensure Concentration is within Solubility Limit gentle_warming->check_concentration resolved Issue Resolved check_concentration->resolved slow_dilution Add Stock Solution Slowly and with Stirring optimize_solvent->slow_dilution use_solubilizer Consider Solubilizing Agents (e.g., Cyclodextrins) slow_dilution->use_solubilizer use_solubilizer->resolved

Caption: A troubleshooting workflow for addressing precipitation issues with this compound.

G cluster_pathway Illustrative Signaling Pathway for Triterpenoid Activity Macedonic_Acid This compound (Triterpenoid) Membrane Cell Membrane Interaction Macedonic_Acid->Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Membrane->Signaling_Cascade Transcription_Factor Activation of Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Biological_Response Cellular Response (e.g., Anti-inflammatory, Antiproliferative Effects) Gene_Expression->Biological_Response

Caption: An illustrative signaling pathway for the biological activity of triterpenoids like this compound.

References

troubleshooting Macedonic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Macedonic acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. Its chemical name is 3,19-Dihydroxy-oleana-11,13(18)-dien-28-oic acid. A critical structural feature influencing its stability is the heteroannular conjugated diene system within its C-ring. This system is susceptible to degradation under various conditions.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution can be compromised by several factors, including:

  • pH: Both acidic and basic conditions can catalyze degradation.

  • Light: The conjugated diene system is prone to photodegradation upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

  • Solvent: The choice of solvent can influence the stability of this compound.

Q3: What are the visual or analytical indications of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the color or clarity of the solution.

  • The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC).

  • A shift in the UV-Vis spectrum.

Q4: What are the recommended storage conditions for this compound solutions?

To minimize degradation, stock solutions of this compound should be stored:

  • At low temperatures, preferably at -20°C for long-term storage or 2-8°C for short-term storage.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.

  • In a suitable, non-reactive solvent.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution

Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare and store solutions in amber vials or light-protected containers. Minimize exposure to ambient light during experiments.Reduced rate of degradation and preservation of the main compound peak in HPLC analysis.
Inappropriate pH Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly acidic or basic conditions.Stabilization of this compound, minimizing the formation of acid or base-catalyzed degradation products.
Thermal Degradation Conduct experiments at controlled, lower temperatures if the protocol allows. Avoid prolonged exposure to elevated temperatures.Slower degradation kinetics and improved stability of the compound over the experimental timeframe.
Oxidation Degas solvents before use. Consider adding an antioxidant (e.g., BHT) if compatible with the experimental setup.Prevention of oxidative degradation products and maintenance of this compound integrity.
Reactive Solvent Use high-purity, inert solvents such as methanol (B129727), ethanol (B145695), or DMSO. Avoid solvents that may contain reactive impurities.[1]Consistent and reproducible results with minimal solvent-induced degradation.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential Cause Troubleshooting Step Expected Outcome
Formation of Degradation Products Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.Characterization of new peaks, allowing for the development of a stability-indicating analytical method.
Solvent Impurities Use HPLC-grade or higher purity solvents. Run a blank solvent gradient to check for interfering peaks.A clean baseline in the chromatogram, ensuring that observed peaks are from the sample and not the solvent.
Contamination Ensure all glassware and equipment are thoroughly cleaned. Filter samples before injection.Elimination of extraneous peaks originating from contamination.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility at 25°C (mg/mL) - Estimated
Dimethyl Sulfoxide (DMSO)> 50
Methanol10 - 20
Ethanol5 - 10
Acetonitrile1 - 5
Water< 0.1

Note: This data is hypothetical and should be experimentally verified. Pentacyclic triterpenoids are generally soluble in organic solvents and insoluble in water.[1]

Table 2: Example Forced Degradation Study Conditions and Potential Observations

Stress ConditionReagent/ConditionTimeTemperaturePotential Observation
Acid Hydrolysis 0.1 M HCl in Methanol24 hours60°CFormation of polar degradation products, potential isomerization.[2]
Base Hydrolysis 0.1 M NaOH in Methanol24 hours60°CFormation of polar degradation products.[2]
Oxidation 3% H₂O₂ in Methanol24 hoursRoom TempFormation of epoxides or other oxygenated derivatives.
Thermal Degradation Solid State & Solution48 hours80°CIsomerization and other degradation products.[2]
Photodegradation UV light (254 nm)24 hoursRoom TempIsomerization of the conjugated diene system, potential for cyclization reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Analysis: Analyze all samples and a control (unstressed) sample by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For better resolution of structurally similar triterpenoids, a C30 column can be considered.[3]

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 60
    20 95
    25 95
    26 60

    | 30 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the conjugated diene system absorbs, likely around 240-250 nm. A photodiode array (PDA) detector is ideal for assessing peak purity. Most triterpenoids lack strong chromophores and are often detected at low wavelengths (205-210 nm).[4]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks generated in the forced degradation study.[2]

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock_solution This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photolytic (UV light, RT) stock_solution->photo hplc_analysis Stability-Indicating HPLC-UV/PDA Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation_products Potential Degradation Products macedonic_acid This compound (Conjugated Diene) isomer Isomerized Product (Shifted Double Bond) macedonic_acid->isomer Light, Heat, Acid oxidized Oxidized Product (e.g., Epoxide) macedonic_acid->oxidized Oxidizing Agent hydrolyzed Hydrolyzed Product (Ring Opening - less likely) macedonic_acid->hydrolyzed Strong Acid/Base

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Troubleshooting Cell-Based Assay Interference from Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results or artifacts in cell-based assays when working with Macedonic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and mitigate potential assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell viability in our MTT/XTT assay when treating cells with this compound. Is this a true proliferative effect?

A1: Not necessarily. An apparent increase in cell viability in tetrazolium-based assays (MTT, XTT, MTS) can be a common artifact caused by the chemical properties of the test compound. This compound, like many natural products, may have reducing properties that can directly reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal that can be misinterpreted as increased cell proliferation or viability. It is crucial to perform a "compound-only" control (without cells) to determine the direct effect of this compound on the assay reagents.

Q2: Our luciferase reporter assay for a specific signaling pathway shows potent inhibition by this compound. How can we confirm this is a genuine biological effect?

A2: Small molecules like this compound can directly inhibit the luciferase enzyme, leading to a decrease in luminescence that could be mistaken for inhibition of your signaling pathway.[1][2] To validate your results, it is essential to perform a counter-screen using a purified luciferase enzyme to test for direct inhibition.[1] An alternative approach is to use a different reporter gene system, such as one based on β-galactosidase, to confirm the observed effects on the signaling pathway.

Q3: We are experiencing high background fluorescence in our fluorescence-based assays when using this compound. What is the cause, and how can we resolve this?

A3: Many natural compounds exhibit autofluorescence, meaning they intrinsically fluoresce when excited by light.[1] This property of this compound can lead to high background signals that mask the true assay signal, resulting in false positives or negatives. To mitigate this, you should measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant autofluorescence is detected, consider using a fluorescent dye with a different spectral profile that does not overlap with that of this compound. Time-resolved fluorescence (TRF) assays can also be employed to distinguish between the short-lived fluorescence of the compound and the long-lived fluorescence of the specific TRF probe.[1]

Q4: Could this compound be interfering with our assay by forming aggregates?

A4: Yes, some compounds can form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes and other proteins, leading to false-positive results.[3][4] This is a common mechanism of assay interference.[3][4] To investigate this, you can perform your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in the inhibitory activity of this compound in the presence of the detergent suggests that aggregation is the likely cause of the observed effect.

Troubleshooting Guides & Experimental Protocols

Guide 1: Assessing Direct Reductant Activity of this compound in Viability Assays

This protocol will help determine if this compound directly reduces the tetrazolium salt in MTT or similar viability assays.

Experimental Protocol:

  • Prepare Serial Dilutions: Prepare a serial dilution of this compound in cell culture medium (phenol red-free medium is recommended to reduce background) in a 96-well plate. Include a vehicle control (medium with the same concentration of the solvent used for the compound).

  • Cell-Free Setup: Use wells without any cells.

  • Add MTT Reagent: Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a spectrophotometer.

Data Presentation:

This compound (µM)Absorbance (570 nm) - With CellsAbsorbance (570 nm) - Without Cells
0 (Vehicle)1.200.05
11.150.10
101.050.25
500.800.60
1000.600.95

Interpretation: A dose-dependent increase in absorbance in the wells without cells indicates that this compound directly reduces the MTT reagent.

Guide 2: Luciferase Inhibition Counter-Screen

This protocol is for testing whether this compound directly inhibits the luciferase enzyme.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of purified luciferase enzyme and its substrate (luciferin) in the appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer in a white, opaque 96-well plate. Include a known luciferase inhibitor as a positive control and a vehicle control.

  • Enzyme Addition: Add the purified luciferase enzyme to each well and incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Inject the luciferin (B1168401) substrate using the luminometer's injector.

  • Measure Luminescence: Immediately measure the luminescence.

Data Presentation:

CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Vehicle-1,500,0000
This compound11,350,00010
This compound10825,00045
This compound100150,00090
Known Inhibitor10300,00080

Interpretation: A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme by this compound.[1]

Guide 3: Characterizing Autofluorescence of this compound

This protocol helps to determine if this compound exhibits intrinsic fluorescence that could interfere with fluorescence-based assays.

Experimental Protocol:

  • Prepare Samples: In a black, clear-bottom 96-well plate, add serial dilutions of this compound to the assay buffer.

  • Control Wells: Include wells with assay buffer only as a negative control.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Excite the wells at the assay's excitation wavelength and measure the emission at the assay's emission wavelength.

  • Spectral Scan: If possible, perform a spectral scan to determine the excitation and emission maxima of this compound.

Data Presentation:

This compound (µM)Fluorescence Intensity (RFU) at Assay Wavelengths
0 (Buffer)50
1250
101500
507500
10015000

Interpretation: A significant, dose-dependent increase in fluorescence intensity indicates that this compound is autofluorescent at the assay wavelengths and may cause interference.[3]

Visualizations

Signaling Pathway and Potential Interference

This compound may interfere with signaling pathways involving reactive oxygen species (ROS).

G cluster_0 cluster_1 This compound This compound ROS Production ROS Production This compound->ROS Production Scavenges ROS Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) This compound->Signaling Cascade (e.g., MAPK) Directly Inhibits? Cellular Stress Cellular Stress Cellular Stress->ROS Production ROS Production->Signaling Cascade (e.g., MAPK) Cellular Response (e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Signaling Cascade (e.g., MAPK)->Cellular Response (e.g., Apoptosis)

Caption: Potential interference of this compound with a ROS-mediated signaling pathway.

Experimental Workflow for Troubleshooting Assay Interference

A logical workflow to identify the nature of assay interference by a test compound.

G start Unexpected Assay Result with this compound is_luminescence Is it a Luciferase Assay? start->is_luminescence is_fluorescence Is it a Fluorescence Assay? is_luminescence->is_fluorescence No luciferase_test Perform Luciferase Inhibition Counter-Screen is_luminescence->luciferase_test Yes is_viability Is it a Tetrazolium Assay? is_fluorescence->is_viability No autofluorescence_test Check for Autofluorescence is_fluorescence->autofluorescence_test Yes reductant_test Test for Direct Reductant Activity is_viability->reductant_test Yes aggregation_test Perform Assay with Detergent is_viability->aggregation_test No/Other direct_inhibition Direct Luciferase Inhibition luciferase_test->direct_inhibition Positive true_effect Result likely a true biological effect luciferase_test->true_effect Negative autofluorescent Compound is Autofluorescent autofluorescence_test->autofluorescent Positive autofluorescence_test->true_effect Negative reductant_test->aggregation_test Negative direct_reduction Direct Reagent Reduction reductant_test->direct_reduction Positive aggregation Compound Aggregation aggregation_test->aggregation IC50 Shift aggregation_test->true_effect No Shift

Caption: A workflow for troubleshooting assay interference from a test compound.

References

refining dosage and administration for Macedonic acid animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Macedonic acid is a research compound with limited publicly available data on its biological activity and effects in vivo. This guide provides a generalized framework for researchers to systematically determine the appropriate dosage and administration for novel compounds like this compound in animal studies. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in my animal model?

A1: For a novel compound like this compound with no prior in vivo data, a systematic approach is required. Start by conducting a thorough literature search for compounds with similar chemical structures or known mechanisms of action. If you have in vitro data, such as IC50 or EC50 values, this can provide a preliminary, though often indirect, guide. The most reliable method is to perform a dose-ranging study, starting with a very low, potentially sub-therapeutic dose and escalating it in subsequent groups of animals to identify a Maximum Tolerated Dose (MTD).[1][2]

Q2: What is the best way to prepare this compound for oral administration, given its likely poor water solubility?

A2: this compound's chemical structure suggests it is lipophilic and will likely have low aqueous solubility. Therefore, a suitable vehicle is necessary for administration.[3] The selection process involves testing the solubility of this compound in various pharmaceutically acceptable vehicles. Common options for poorly soluble compounds include:

  • Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC).[4][5]

  • Oil-based solutions: Such as corn oil, sesame oil, or olive oil.[3][5][6]

  • Co-solvent systems: Using mixtures of solvents like polyethylene (B3416737) glycol (PEG) and water, though caution is needed as some solvents can have their own toxic effects.[4][7]

Q3: Which route of administration is most appropriate for initial studies with this compound?

A3: The choice of administration route depends on the research question and the compound's properties. For initial toxicity and pharmacokinetic (PK) studies, it's common to use both the intended clinical route (e.g., oral gavage for a potential oral drug) and an intravenous (IV) route.[8][9] Comparing oral (PO) and IV administration allows for the determination of absolute bioavailability.[10]

Q4: How many animals should I use per group in my initial dose-finding and toxicity studies?

A4: The number of animals should be kept to a minimum while ensuring statistical validity, in line with the "Reduction" principle of the 3Rs of animal research ethics.[11][12][13][14] For an initial acute toxicity study, as few as 5 rodents per dose group may be sufficient.[6][9] For pharmacokinetic studies, a common design involves 3-4 animals per time point.[8]

Q5: What are the key ethical considerations when conducting these initial dose-finding studies?

A5: Ethical considerations are paramount. All protocols must be approved by an IACUC. The "3Rs" should guide your study design:

  • Replacement: Use in vitro methods whenever possible to reduce animal use.[14]

  • Reduction: Use the minimum number of animals necessary for statistically significant results.[12][14]

  • Refinement: Optimize procedures to minimize pain, suffering, and distress to the animals. This includes proper training for techniques like oral gavage, use of appropriate analgesics or anesthetics, and defining humane endpoints.[11][12][13][14]

Troubleshooting Guides

Issue 1: Difficulty in Formulating this compound
  • Problem: this compound does not dissolve or forms an unstable suspension in the chosen vehicle.

  • Troubleshooting Steps:

    • Verify Solubility: Systematically test the solubility in a panel of different vehicles (e.g., 0.5% CMC, corn oil, PEG 400).[3][4]

    • Particle Size Reduction: If preparing a suspension, micronization (reducing the particle size) of the dry this compound powder can improve suspension stability.

    • Use of Surfactants: A small amount of a non-toxic surfactant (e.g., Tween 80) can help to wet the compound and create a more stable suspension, though its potential effects must be controlled for.[5]

    • Sonication: Use a sonicator to help disperse the compound in the vehicle, but be mindful of potential heat generation that could degrade the compound.

Issue 2: Complications During Oral Gavage
  • Problem: The animal struggles excessively, or there is evidence of mis-dosing (e.g., fluid from the nose).

  • Troubleshooting Steps:

    • Check Restraint: Ensure you are using a firm but gentle scruff that immobilizes the head and aligns the esophagus for smooth passage of the gavage needle.[15][16][17]

    • Verify Needle Size and Length: Use a ball-tipped gavage needle of the correct gauge and length for the size of the animal. The length should be pre-measured from the tip of the animal's nose to the last rib.[15][18]

    • Technique Review: The needle should be passed along the side of the mouth, over the tongue, and into the esophagus. If any resistance is felt, stop immediately, withdraw, and reposition.[15][19]

    • Immediate Action for Mis-dosing: If fluid is seen from the nose, immediately stop the procedure and tilt the animal's head down. Closely monitor for any signs of respiratory distress. The animal should be removed from the study, and the event must be documented.[15]

Issue 3: Unexpected Animal Morbidity or Mortality at Low Doses
  • Problem: Animals show severe adverse effects or die at doses expected to be safe.

  • Troubleshooting Steps:

    • Vehicle Toxicity: Always run a vehicle-only control group. The observed toxicity may be due to the formulation vehicle itself, not this compound.[3][4]

    • Formulation Error: Re-verify all calculations and the concentration of your dosing solution. An error in preparation could lead to an accidental overdose.

    • Compound Purity: Confirm the purity and identity of your batch of this compound. Impurities could be responsible for the toxicity.

    • Review Administration Technique: Improper administration, such as accidental tracheal dosing or esophageal perforation, can cause acute distress and death. A necropsy may be required to determine the cause.[15]

Data Presentation

Table 1: Hypothetical Solubility Assessment of this compound
VehicleConcentration Tested (mg/mL)ObservationSolubility Classification
Deionized Water1Insoluble particles observedPractically Insoluble
0.9% Saline1Insoluble particles observedPractically Insoluble
0.5% (w/v) CMC in Water10Fine, stable suspensionSuspension
Corn Oil10Clear solutionSoluble
50% PEG 400 in Water5Clear solutionSoluble
Table 2: Hypothetical Acute Oral Toxicity Study of this compound in Mice
GroupDose (mg/kg)VehicleN (Male/Female)Mortality (within 14 days)Clinical SignsBody Weight Change (Day 14)
100.5% CMC5/50/10None observed+1.5g ± 0.3g
2500.5% CMC5/50/10None observed+1.3g ± 0.4g
32000.5% CMC5/50/10Mild lethargy at 2-4h post-dose+1.1g ± 0.5g
45000.5% CMC5/51/10Lethargy, piloerection-0.5g ± 0.8g
520000.5% CMC5/55/10Severe lethargy, ataxiaN/A
Data are presented as mean ± SD. LD50 is estimated to be 2000 mg/kg.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Dose)
RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)T¹/₂ (h)Bioavailability (%)
Oral (PO)450 ± 852.0 ± 0.53150 ± 5506.2 ± 1.135%
Intravenous (IV)2100 ± 3200.089000 ± 12005.8 ± 0.9100%
Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Solubility Assessment
  • Objective: To determine a suitable vehicle for in vivo administration of this compound.

  • Materials: this compound, various vehicles (e.g., water, saline, 0.5% CMC, corn oil), vortex mixer, centrifuge.

  • Methodology:

    • Add a pre-weighed excess amount of this compound (e.g., 10 mg) to a fixed volume of each test vehicle (e.g., 1 mL).

    • Vortex the mixture vigorously for 2 minutes.

    • Agitate the samples at room temperature for 24 hours to reach equilibrium.[20]

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Visually inspect a separate set of preparations to assess suitability for forming a stable, homogenous suspension.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rodents.[9][21]

  • Animal Model: Sprague-Dawley rats (female, 8-10 weeks old).[22]

  • Methodology:

    • Fast animals overnight but provide water ad libitum.[6]

    • Administer a starting dose (e.g., 200 mg/kg) of this compound formulated in 0.5% CMC to a single animal via oral gavage.

    • Observe the animal for 48 hours.

    • If the animal survives, the dose for the next animal is increased (e.g., to 500 mg/kg). If the animal dies, the dose for the next animal is decreased.

    • Continue this process until the criteria for the up-and-down procedure are met, typically involving 4-5 animals after the first reversal of outcome.

    • Observe all animals for 14 days, recording clinical signs of toxicity, body weight changes, and any mortality.[9]

    • Perform a gross necropsy on all animals at the end of the study.

Protocol 3: Pharmacokinetic (PK) Study
  • Objective: To determine the basic pharmacokinetic profile and oral bioavailability of this compound.

  • Animal Model: Male Wistar rats (with jugular vein cannulation for serial blood sampling), 8-10 weeks old.

  • Methodology:

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group: Administer this compound (e.g., 5 mg/kg, dissolved in a suitable vehicle like PEG 400/saline) as a bolus injection via the tail vein.

    • PO Group: Administer this compound (e.g., 20 mg/kg, suspended in 0.5% CMC) via oral gavage.

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[8]

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cmax, Tmax, AUC, T¹/₂) using non-compartmental analysis software.

Mandatory Visualizations

Experimental_Workflow_Solubility cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh excess This compound B Add to Test Vehicles (Water, Oil, CMC, etc.) A->B C Vortex & Agitate (24 hours) B->C D Centrifuge to separate solid C->D E Collect Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Determine Solubility (mg/mL) F->G

Workflow for determining this compound solubility.

Experimental_Workflow_Toxicity A Select Starting Dose (e.g., 200 mg/kg) B Dose single rat (Oral Gavage) A->B C Observe for 48h B->C D Animal Survives? C->D E Increase Dose for Next Animal D->E Yes F Decrease Dose for Next Animal D->F No G Repeat Dosing (4-5 reversals) E->G F->G H 14-Day Observation (All Animals) G->H I Record Clinical Signs, Body Weight, Mortality H->I J Terminal Necropsy I->J K Estimate LD50 J->K

Workflow for an acute oral toxicity study.

Hypothetical_Signaling_Pathway cluster_input Stimulus cluster_pathway Hypothetical Pathway cluster_output Cellular Response MA This compound Receptor Cell Surface Receptor MA->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Inhibition Inhibition of Pro-inflammatory Pathway Kinase1->Inhibition TF Transcription Factor (TF-X) Kinase2->TF activates Response Gene Expression (e.g., Anti-inflammatory) TF->Response

Hypothetical signaling pathway for this compound.

References

Technical Support Center: Minimizing Degradation of Macedonic Acid During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Macedonic acid" did not yield specific results in scientific literature. This guide has been developed based on general principles of handling and storing structurally similar organic acids. Researchers should validate these recommendations for their specific compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of acidic compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of our acid during storage?

A1: The stability of organic acids can be compromised by several factors. The most common include exposure to heat, light, moisture, and reactive gases like oxygen.[1][2] The inherent chemical structure of the acid will also determine its susceptibility to specific degradation pathways such as oxidation, hydrolysis, or decarboxylation.

Q2: What are the visible signs of degradation?

A2: Degradation may manifest as a change in the physical appearance of the substance, such as a change in color or the formation of precipitates.[2] For suspensions, you might observe caking of the solid phase that does not easily resuspend, or the presence of larger particles, which could indicate crystal growth.[2] However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.

Q3: How can we monitor the degradation of our acid over time?

A3: Several analytical techniques can be employed to monitor the degradation of your compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent compound and its degradation products.[3][4][5][6] Other useful techniques include UV-Visible Spectroscopy to monitor changes in absorbance spectra, and Mass Spectrometry (MS) to identify the molecular weights of degradation products.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or incompatible storage container.Store the compound in an amber vial to protect it from light. Ensure the container is tightly sealed to prevent moisture ingress. Consider using a desiccator for storage.
Decrease in purity or potency confirmed by analytical methods Thermal degradation, oxidation, or hydrolysis.Review the storage temperature; consider storing at lower temperatures (-20°C or -80°C) after conducting stability studies at those conditions.[7] Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Inconsistent analytical results between samples Non-homogeneity of the stored material, improper sample handling.Ensure the bulk material is homogenous before taking samples. Follow a consistent and validated sample preparation protocol.
Formation of unknown peaks in chromatograms Degradation of the compound.Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidizing agents) to intentionally generate degradation products.[8] This will help in identifying the unknown peaks and understanding the degradation pathways.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

Objective: To evaluate the stability of the acid under recommended storage conditions over an extended period.

Methodology:

  • Store multiple aliquots of the acid in tightly sealed, light-protected containers at the intended long-term storage temperature (e.g., 2-8°C or -20°C).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove one aliquot for analysis.[9]

  • Analyze the sample using a validated stability-indicating HPLC method to determine the purity of the acid and quantify any degradation products.

  • Assess physical properties such as appearance and solubility.

  • Compare the results to the initial time point (T=0) to determine the extent of degradation.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability of the acid by subjecting it to elevated stress conditions.

Methodology:

  • Store aliquots of the acid at an elevated temperature (e.g., 40°C) and controlled relative humidity (e.g., 75% RH).

  • At accelerated time points (e.g., 0, 1, 3, 6 months), analyze the samples using the same methods as in the long-term study.[9]

  • Significant changes in the sample under these conditions can indicate potential stability issues that may occur over a longer period at the recommended storage temperature.

Visualizing Experimental Workflows

Stability_Testing_Workflow cluster_long_term Long-Term Stability Study cluster_accelerated Accelerated Stability Study lt_start Store at Recommended Temperature lt_tp1 Time Point 1 (e.g., 3 months) lt_start->lt_tp1 lt_tp_n Time Point 'n' (e.g., 24 months) lt_tp1->lt_tp_n lt_analysis Analytical Testing (HPLC, Physical) lt_tp_n->lt_analysis data_analysis Data Analysis & Comparison lt_analysis->data_analysis acc_start Store at Elevated Temperature & Humidity acc_tp1 Time Point 1 (e.g., 1 month) acc_start->acc_tp1 acc_tp_n Time Point 'n' (e.g., 6 months) acc_tp1->acc_tp_n acc_analysis Analytical Testing (HPLC, Physical) acc_tp_n->acc_analysis acc_analysis->data_analysis start Receive Acid Sample initial_analysis Initial Analysis (T=0) start->initial_analysis initial_analysis->lt_start initial_analysis->acc_start report Stability Report data_analysis->report

Caption: Workflow for long-term and accelerated stability testing.

Degradation_Troubleshooting_Logic start Observe Sign of Degradation physical_change Physical Change? start->physical_change analytical_change Analytical Change? physical_change->analytical_change No action_physical Action: - Check storage container - Protect from light - Control humidity physical_change->action_physical Yes action_analytical Action: - Review storage temp. - Consider inert atmosphere - Perform forced degradation analytical_change->action_analytical Yes no_change No Obvious Change Continue Routine Monitoring analytical_change->no_change No investigate_further Investigate Further action_physical->investigate_further action_analytical->investigate_further investigate_further->analytical_change

Caption: Logic diagram for troubleshooting acid degradation.

References

troubleshooting inconsistent results in Macedonic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macedonic acid. Due to the limited availability of specific experimental data for this compound in publicly available literature, this guide provides general protocols and troubleshooting advice based on common practices for oleanane (B1240867) triterpenoids, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring oleanane-type triterpenoid (B12794562) with the IUPAC name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid. It has been isolated from plants of the Glycyrrhiza (licorice) species. Triterpenoids from this genus are known for a variety of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antifungal effects.[1][2][3] While this compound is expected to share some of these properties, specific studies detailing its bioactivities are limited.

Q2: How should I dissolve this compound for in vitro experiments?

A2: Like many triterpenoids, this compound is poorly soluble in aqueous solutions.[4][5] For cell-based assays, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][6] This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q3: What are the potential signaling pathways modulated by this compound?

A3: While direct evidence for this compound is scarce, triterpenoids frequently exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are common targets for this class of compounds.[7][8][9][10][11][12][13][[“]] It is plausible that this compound's potential anti-inflammatory and cytotoxic effects are mediated through these pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity observed Compound Precipitation: this compound may precipitate out of the aqueous culture medium due to its low solubility.- Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare fresh dilutions from the DMSO stock solution for each experiment. - Consider using a solubilizing agent, such as Pluronic F-68, in your culture medium, but first validate its compatibility with your cell line and assay.
Compound Degradation: The compound may be unstable in the experimental conditions (e.g., light, temperature, pH of the medium).- Store the solid compound and stock solutions protected from light and at the recommended temperature (typically -20°C or lower for long-term storage). - Prepare fresh dilutions immediately before use. - Check the pH of your final culture medium after adding the compound.
Incorrect Dosage: The concentrations used may be outside the effective range for the specific cell line or assay.- Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration.
High background or off-target effects DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high, leading to cellular stress or death.- Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1% and not exceeding 0.5%.[6] - Include a vehicle control (medium with the same final concentration of DMSO but without this compound) in all experiments.
Compound Impurity: The this compound sample may contain impurities that are causing the observed effects.- Verify the purity of your compound using analytical techniques such as HPLC or mass spectrometry.
Difficulty in reproducing results Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can lead to inconsistent responses.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and allow them to reach a specific confluency before treatment. - Regularly check cell morphology and viability.
Assay Variability: Inherent variability in the experimental assay itself.- Include appropriate positive and negative controls in every experiment. - Perform experiments in triplicate or with a higher number of replicates to ensure statistical significance.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the biological activity of triterpenoids like this compound. Researchers should optimize these protocols for their specific experimental setup.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Anti-inflammatory (Nitric Oxide Inhibition) Assay

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antifungal (Broth Microdilution) Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Methodology:

  • Prepare a standardized inoculum of the fungal strain (e.g., Saccharomyces carlsbergensis) in a suitable broth medium (e.g., RPMI-1640).

  • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the broth.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Data Presentation

Due to the lack of specific published data for this compound, the following table presents hypothetical data to illustrate how quantitative results from such experiments could be summarized.

Assay Cell Line / Fungal Strain Parameter Hypothetical Value
Cell ViabilityMCF-7 (Breast Cancer)IC₅₀ (µM)85.3
Anti-inflammatoryRAW 264.7 (Macrophage)IC₅₀ for NO Inhibition (µM)42.1
AntifungalS. carlsbergensisMIC (µg/mL)128

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Visualizations

Potential Signaling Pathways

The following diagrams illustrate the general NF-κB and MAPK signaling pathways, which are potential targets for this compound's biological activity.

Caption: General overview of the canonical NF-κB signaling pathway.

MAPK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates MAPK_n MAPK MAPK->MAPK_n translocates Transcription_Factors Transcription Factors MAPK_n->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response

Caption: Simplified representation of a MAPK signaling cascade.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Treatment Treat Cells with Diluted This compound Prepare_Stock->Treatment Cell_Culture Culture and Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Biological Assay (e.g., MTT, Griess) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro experiments with this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Triterpenoid Acids: Highlighting Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of Macedonic acid and other prominent triterpenoid (B12794562) acids, including Ursolic Acid, Oleanolic Acid, Asiatic Acid, and Betulinic Acid. While extensive research has elucidated the anticancer and anti-inflammatory properties of many triterpenoids, data specifically on this compound remains limited. This document summarizes the available experimental data to draw objective comparisons and identify areas for future research.

I. Comparative Anticancer Efficacy

Pentacyclic triterpenoids are a well-established class of phytochemicals with potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell proliferation. Due to a lack of available data for this compound, this section focuses on the comparative cytotoxicity of other key triterpenoid acids.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Triterpenoid Acids Against Various Cancer Cell Lines

Triterpenoid AcidMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ursolic Acid ~20.97 - 35.27[1]Data Not AvailableData Not Available>100[2]
Oleanolic Acid Data Not AvailableData Not AvailableData Not AvailableData Not Available
Asiatic Acid Data Not AvailableData Not AvailableData Not AvailableData Not Available
Betulinic Acid ~12.27 - 21.61[3]Data Not Available3.13 - 7.96[4]Data Not Available

Note: IC50 values can vary significantly based on experimental conditions, including incubation time and the specific assay used. The data presented here is for comparative purposes and is derived from multiple sources.

II. Comparative Anti-inflammatory Efficacy

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Triterpenoid acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Triterpenoid Acids

Triterpenoid AcidKey Anti-inflammatory Effects
This compound (related compound) Moderate inhibition of nitric oxide production[5][6].
Ursolic Acid Inhibition of NF-κB signaling; reduction of pro-inflammatory cytokines[7].
Oleanolic Acid Suppression of NF-κB activation; inhibition of iNOS and COX-2 expression[7].
Asiatic Acid Attenuation of inflammatory responses.
Betulinic Acid Anti-inflammatory properties demonstrated.

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of triterpenoid acids are mediated through their interaction with a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

A. Anticancer Mechanisms

The anticancer activity of many triterpenoids involves the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis. Key signaling pathways often implicated include:

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation, and its inhibition by triterpenoids can lead to apoptosis.

  • MAPK/ERK Pathway: This pathway regulates cell growth and differentiation, and its modulation can halt the cell cycle.

  • NF-κB Pathway: This transcription factor plays a critical role in inflammation and cancer progression. Its inhibition can reduce the expression of genes involved in cell survival and proliferation.

  • Apoptosis Induction: Triterpenoids can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

cluster_0 Triterpenoid Acids cluster_1 Signaling Pathways cluster_2 Cellular Effects Ursolic_Acid Ursolic_Acid PI3K_Akt PI3K_Akt Ursolic_Acid->PI3K_Akt Oleanolic_Acid Oleanolic_Acid MAPK_ERK MAPK_ERK Oleanolic_Acid->MAPK_ERK Betulinic_Acid Betulinic_Acid NF_kB NF_kB Betulinic_Acid->NF_kB Asiatic_Acid Asiatic_Acid Asiatic_Acid->PI3K_Akt Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis NF_kB->Proliferation NF_kB->Apoptosis Metastasis Inhibition of Metastasis NF_kB->Metastasis

Figure 1: Simplified signaling pathways modulated by various triterpenoid acids leading to anticancer effects.

B. Anti-inflammatory Mechanisms

The anti-inflammatory effects of triterpenoids are largely attributed to their ability to suppress the production of pro-inflammatory mediators. The NF-κB signaling pathway is a primary target. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Triterpenoid acids can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates Triterpenoid_Acids Triterpenoid Acids Triterpenoid_Acids->IKK inhibit

Figure 2: General mechanism of NF-κB inhibition by triterpenoid acids in response to LPS stimulation.

IV. Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activity of chemical compounds.

A. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid acid and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Triterpenoid Acids A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 3: Workflow of the MTT assay for determining cytotoxicity.

B. Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and incubate until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the triterpenoid acid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

V. Conclusion and Future Directions

The available evidence strongly supports the potent anticancer and anti-inflammatory activities of several triterpenoid acids, including Ursolic Acid, Oleanolic Acid, Asiatic Acid, and Betulinic Acid. These compounds modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, making them promising candidates for further drug development.

However, a significant knowledge gap exists regarding the bioactivity of This compound . The lack of published data on its efficacy in cancer and inflammatory models hinders a direct and comprehensive comparison with other well-characterized triterpenoids. Preliminary findings on a related compound suggest potential anti-inflammatory properties, but further investigation is imperative.

Future research should prioritize:

  • Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • In-depth investigation of the anti-inflammatory effects of this compound using various in vitro and in vivo models.

  • Elucidation of the molecular mechanisms of action of this compound , including its effects on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

A thorough understanding of the therapeutic potential of this compound will not only broaden our knowledge of triterpenoid pharmacology but may also unveil a novel and potent natural compound for the development of future therapies.

References

A Comparative Guide to the Analytical Validation of Macedonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods suitable for the validation of Macedonic acid, a pentacyclic triterpenoid. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring accuracy, precision, and reliability in the quantification of this compound.

Introduction to this compound and its Analytical Importance

This compound, with the chemical formula C₃₀H₄₆O₄, belongs to the oleanane (B1240867) class of triterpenoids. Its IUPAC name is 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid[1]. Triterpenic acids, as a class, are known for their diverse biological activities, making their accurate quantification crucial in phytochemical analysis, quality control of herbal products, and pharmacological studies. The validation of analytical methods for this compound is paramount to ensure that the data generated are reliable and reproducible, which is a critical requirement in both research and pharmaceutical development.

Comparison of Analytical Methods

The primary analytical methods for the quantification of triterpenic acids, and by extension this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While other techniques exist, HPLC is the most commonly employed method due to its versatility and suitability for non-volatile compounds like triterpenic acids.

The following table summarizes the key performance parameters of commonly used HPLC methods for the analysis of triterpenic acids, which can be adapted for this compound.

ParameterHPLC-UVHPLC-CADHPLC-MS/MS
Linearity (R²) >0.999>0.99>0.99
Limit of Detection (LOD) 50 - 135 ng on column< 2 ng on column0.04 - 12.3 ng/mL
Limit of Quantification (LOQ) 0.45 - 0.60 µg/mL< 2 ng on column0.1 - 190 ng/mL
Accuracy (% Recovery) Typically 95-105%Not explicitly stated, but high precision is reportedGenerally within 85-115%
Precision (%RSD) < 2%Not explicitly stated, but high reproducibility is reported< 15%
Specificity Moderate; co-elution can be an issue.Good; universal detector for non-volatile analytes.High; based on mass-to-charge ratio.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used and cost-effective method for the analysis of triterpenic acids.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 88:12 v/v)[1]. The water is often acidified with formic acid or phosphoric acid to improve peak shape.

Detection:

  • UV detection at a wavelength of approximately 205-210 nm, as triterpenic acids lack a strong chromophore[2].

Sample Preparation:

Validation Parameters:

  • Linearity: Determined by constructing a calibration curve from a series of standard solutions of known concentrations. A coefficient of determination (R²) greater than 0.999 is considered excellent[1].

  • LOD and LOQ: Can be estimated from the signal-to-noise ratio of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ[1].

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD offers a more sensitive and universal detection method compared to UV, as it does not rely on the chromophoric properties of the analyte.

Instrumentation:

  • HPLC system coupled with a Charged Aerosol Detector (CAD)

  • C30 analytical column can provide improved resolution for isomeric triterpenoids[2].

Mobile Phase:

  • A combination of acetonitrile and methanol is often used to achieve good separation[2].

Detection:

  • The eluent from the column is nebulized, and the resulting aerosol particles are charged and detected. The response is proportional to the mass of the analyte.

Advantages:

  • Improved sensitivity with Limits of Quantification (LOQ) reported to be less than 2 ng on column for some triterpenoids[2].

  • Better resolution of closely related compounds, such as oleanolic and ursolic acids, can be achieved with a C30 column[2].

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This technique provides the highest sensitivity and specificity, making it ideal for complex matrices and low concentration samples.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 column is commonly used for separation.

Mobile Phase:

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

Detection:

  • Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions.

Advantages:

  • Excellent sensitivity and specificity, allowing for the detection and quantification of analytes at very low levels.

  • Validated lower limits of quantification (LLOQs) can range from 0.1 to 190 ng/mL for various lipids, including acids.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Quality Control K->L

Caption: General workflow for analytical method validation.

References

Macedonic Acid vs. Oseltamivir in Influenza Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health concern, necessitating the continued exploration of novel antiviral agents. Oseltamivir (B103847) (Tamiflu®) is a cornerstone of current influenza therapy, acting as a neuraminidase inhibitor to prevent the release of new viral particles from infected cells. In the quest for new therapeutic strategies, natural compounds are a promising source of antiviral candidates. Among these, Macedonic acid, a pentacyclic triterpenoid (B12794562), has emerged as a compound of interest. This guide provides a comparative overview of this compound and oseltamivir, summarizing available experimental data, outlining key experimental protocols, and visualizing potential mechanisms of action.

While direct comparative studies between this compound and oseltamivir are limited in the public domain, this guide synthesizes the available information on the anti-influenza activity of this compound and related triterpenoids to provide a preliminary comparison with the well-established profile of oseltamivir.

Data Presentation: In Vitro Efficacy

Quantitative data on the in vitro anti-influenza activity of this compound is not extensively available in published literature. However, studies on related pentacyclic triterpenoids provide insights into their potential efficacy. The following tables summarize representative data for oseltamivir and various triterpenoid derivatives against different influenza A virus strains.

Table 1: In Vitro Efficacy of Oseltamivir Carboxylate (Active Metabolite) Against Influenza A Strains

Influenza A StrainAssay TypeCell LineIC50 / EC50 (nM)Reference
H1N1Neuraminidase Inhibition-0.92 - 1.54[Not Available]
H3N2Neuraminidase Inhibition-0.67 - 2.28[1]
H1N1 (oseltamivir-resistant)Plaque ReductionMDCK>1000[Not Available]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values can vary depending on the specific viral strain and experimental conditions.

Table 2: In Vitro Efficacy of Selected Triterpenoid Derivatives Against Influenza A (H1N1) Strains

CompoundAssay TypeCell LineIC50 / EC50 (µM)Reference
Acetylated galactose–OA conjugate Y3Plaque Formation InhibitionMDCK5[2]
Multivalent OA‐β‐CD conjugate 46Plaque Formation InhibitionMDCK1.6[2]
28-O-methoxycynnamoylbetulinVirus Reproduction InhibitionNot SpecifiedSI > 100[3][4]
Deoxoglycyrrhetol-sialic acid conjugateNeuraminidase Inhibition-45-76.7% inhibition at 300 µM[3]

SI (Selectivity Index) = CC50 (50% cytotoxic concentration) / IC50. A higher SI indicates greater antiviral specificity.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. Therefore, this section outlines standardized and widely accepted methodologies for evaluating the anti-influenza activity of compounds in vitro and in vivo.

In Vitro Antiviral Assays

1. Cytopathic Effect (CPE) Inhibition Assay:

  • Objective: To determine the concentration of a compound that protects host cells from virus-induced death.

  • Methodology:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and grow to confluence.

    • Infect the cells with a specific titer of influenza virus (e.g., 100 TCID50).

    • Simultaneously, treat the infected cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., oseltamivir).

    • Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C.

    • Assess cell viability using a colorimetric assay such as MTT or neutral red uptake.

    • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.

2. Plaque Reduction Assay:

  • Objective: To quantify the inhibition of viral replication by measuring the reduction in the number and size of viral plaques.

  • Methodology:

    • Grow a confluent monolayer of MDCK cells in 6-well plates.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units).

    • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the test compound.

    • Incubate for 2-3 days until visible plaques are formed.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

3. Neuraminidase (NA) Inhibition Assay:

  • Objective: To determine if a compound inhibits the enzymatic activity of influenza neuraminidase.

  • Methodology:

    • Use a commercially available NA activity assay kit or prepare a reaction mixture containing a fluorogenic substrate (e.g., MUNANA).

    • Incubate purified influenza neuraminidase or whole virus with serial dilutions of the test compound.

    • Add the fluorogenic substrate and measure the fluorescence generated over time.

    • Oseltamivir carboxylate is used as a positive control.

    • The IC50 is the concentration of the compound that inhibits 50% of the neuraminidase activity.

4. Hemagglutination (HA) Inhibition Assay:

  • Objective: To assess if a compound prevents the virus from agglutinating red blood cells, indicating interference with viral attachment.

  • Methodology:

    • Serially dilute the test compound in a V-bottom 96-well plate.

    • Add a standardized amount of influenza virus (4 HA units) to each well and incubate.

    • Add a suspension of red blood cells (e.g., chicken or turkey RBCs) to each well.

    • Incubate and observe for hemagglutination (a lattice network of RBCs) or its inhibition (a button of settled RBCs).

    • The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

In Vivo Antiviral Efficacy Model (Mouse Model)
  • Objective: To evaluate the therapeutic efficacy of a compound in a living organism.

  • Methodology:

    • Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).

    • Infect mice intranasally with a lethal dose (e.g., 5-10 LD50) of a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).

    • Initiate treatment with the test compound (e.g., this compound via oral gavage or intraperitoneal injection) at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5-7 days). A vehicle control group and an oseltamivir-treated group are included for comparison.

    • Monitor mice daily for weight loss and survival for at least 14 days post-infection. A weight loss of >25-30% of initial body weight is often used as a humane endpoint.

    • At specific time points, a subset of mice can be euthanized to determine viral titers in the lungs and to assess lung pathology through histopathology.

Signaling Pathways and Mechanisms of Action

Oseltamivir: Mechanism of Action

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. Its mechanism of action is well-defined and targets the influenza virus neuraminidase enzyme.

Oseltamivir_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Oseltamivir Action Infected_Cell Infected Host Cell Budding_Virion Budding Virion Infected_Cell->Budding_Virion Assembly & Budding Released_Virion Released Virion Budding_Virion->Released_Virion Release Neuraminidase Neuraminidase (NA) Budding_Virion->Neuraminidase Released_Virion->Infected_Cell Infects New Cell Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleavage Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibits Triterpenoid_Mechanism cluster_viral_entry Influenza Virus Entry cluster_drug_action Triterpenoid Action Influenza_Virus Influenza Virus Hemagglutinin Hemagglutinin (HA) Influenza_Virus->Hemagglutinin Host_Cell Host Cell Influenza_Virus->Host_Cell Entry Host_Cell_Receptor Host Cell Sialic Acid Receptor Hemagglutinin->Host_Cell_Receptor Binding Macedonic_Acid This compound / Triterpenoid Macedonic_Acid->Hemagglutinin Binds to & Inhibits Innate_Immune_Signaling cluster_host_cell Host Cell Response to Influenza Virus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I sensed by MAVS MAVS RIG_I->MAVS activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN induces transcription of NF_kB NF-κB IKK_complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines induces transcription of Antiviral_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy CPE_Assay CPE Inhibition Assay (EC50) Calculate_SI Calculate Selectivity Index (SI) CPE_Assay->Calculate_SI Plaque_Assay Plaque Reduction Assay (IC50) Plaque_Assay->Calculate_SI Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cytotoxicity_Assay->Calculate_SI Mechanism_Assay Mechanism of Action Assays (NAI, HAI) Mouse_Model Influenza Mouse Model (Lethal Challenge) Mechanism_Assay->Mouse_Model Promising Candidates Calculate_SI->Mechanism_Assay Monitor_Survival Monitor Survival & Weight Loss Mouse_Model->Monitor_Survival Viral_Titer Determine Lung Viral Titer Mouse_Model->Viral_Titer Histopathology Lung Histopathology Mouse_Model->Histopathology

References

A Comparative Analysis of the Antiviral Bioactivity of Macedonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Macedonic acid, a naturally occurring oleanane-type triterpenoid (B12794562), and its synthetic derivatives. The primary focus is on their potential as antiviral agents, particularly against influenza viruses. This document summarizes the available experimental data, details relevant methodologies, and visualizes potential mechanisms of action to facilitate further research and development in this area.

Introduction to this compound

This compound, with the IUPAC name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid, is a pentacyclic triterpenoid that has garnered interest for its potential biological activities. Like other oleanane (B1240867) triterpenes, its complex structure serves as a scaffold for chemical modifications to enhance its therapeutic properties. Recent studies have highlighted its antiviral capabilities, particularly against influenza A and B viruses, prompting further investigation into its derivatives.

Comparative Bioactivity Data

The primary bioactivity reported for this compound and its derivatives is antiviral activity against influenza viruses. The available data, primarily from in vitro studies using Madin-Darby Canine Kidney (MDCK) cell cultures, are summarized below. It is important to note that while the methyl ester derivative shows significant promise, comprehensive quantitative data for a wide range of derivatives is still an active area of research.

Table 1: Antiviral Activity of this compound and Its Methyl Ester Derivative against Influenza Viruses

CompoundVirus StrainAssayObserved ActivityReference
This compoundInfluenza AMDCK cell cultureModerate antiviral activity[1]
Influenza BMDCK cell cultureModerate antiviral activity[1]
This compound Methyl Ester Influenza A MDCK cell culture Greatest in vitro activity [1]
Influenza B MDCK cell culture Greatest in vitro activity [1]

Note: The term "Greatest in vitro activity" is used as reported in the source literature, which did not provide specific IC50 values.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound primarily involves modifications at the C-28 carboxylic acid group. The methyl ester derivative, which has shown the most significant antiviral activity to date, is synthesized through a standard esterification reaction.

Synthesis of this compound Methyl Ester

A common method for the synthesis of the methyl ester of this compound involves the reaction of the parent acid with diazomethane.

  • Reaction: this compound + CH₂N₂ → this compound Methyl Ester

  • Description: The carboxylic acid group of this compound is methylated using an ethereal solution of diazomethane. This reaction is typically efficient and yields the corresponding methyl ester.

Further synthetic exploration could involve the creation of a library of ester and amide derivatives to establish a more comprehensive structure-activity relationship (SAR).

Experimental Protocols

The following is a representative, detailed protocol for an in vitro influenza virus inhibition assay using MDCK cells, based on standard virological methods.

In Vitro Influenza Virus Inhibition Assay (Plaque Reduction Assay)

Objective: To determine the concentration of a test compound (e.g., this compound or its derivatives) that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/H1N1 or B/Lee)

  • Test compounds (this compound and its derivatives)

  • Agarose (B213101) overlay medium (containing DMEM, bovine serum albumin, and trypsin)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Virus Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Agarose Overlay: After a 1-hour incubation with the compounds, remove the medium and overlay the cells with agarose overlay medium containing the respective concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways modulated by this compound are yet to be fully elucidated, the known antiviral mechanisms of other oleanane-type triterpenoids provide a strong basis for a hypothesized mechanism. Many triterpenoids are known to interfere with the early stages of viral infection, specifically viral entry and fusion with the host cell membrane.[2]

Hypothesized Antiviral Mechanism

It is postulated that this compound and its derivatives may inhibit influenza virus replication by targeting the viral hemagglutinin (HA) protein. This interaction could prevent the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby blocking the release of the viral genome into the cytoplasm.

Visualizing the Potential Signaling Pathway of Viral Entry Inhibition

The following diagram illustrates the hypothesized mechanism of action where this compound derivatives interfere with the viral entry process.

antiviral_mechanism cluster_virus Influenza Virus cluster_cell Host Cell cluster_compound Therapeutic Intervention Virus Influenza Virus (with Hemagglutinin) Cell Host Cell (with Sialic Acid Receptors) Virus->Cell 1. Attachment Endosome Endosome Cell->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release (Fusion) MA_derivative This compound Derivative MA_derivative->Endosome 3. Inhibition of Fusion

Caption: Hypothesized inhibition of influenza virus entry by this compound derivatives.

Experimental and Logical Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay In Vitro Antiviral Assay (Plaque Reduction Assay) purification->bioassay sar_analysis Structure-Activity Relationship (SAR) Analysis bioassay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement end End: Optimized Antiviral Candidate lead_optimization->end

Caption: General workflow for developing this compound-based antiviral agents.

Conclusion and Future Directions

The available evidence suggests that this compound, and particularly its methyl ester derivative, are promising scaffolds for the development of novel anti-influenza agents.[1] However, the current body of research is limited. To fully realize the therapeutic potential of this compound class, the following areas require further investigation:

  • Comprehensive SAR Studies: Synthesis and evaluation of a diverse library of this compound derivatives are necessary to establish a robust structure-activity relationship.

  • Quantitative Bioactivity: Determination of precise IC50 and CC50 (50% cytotoxic concentration) values for all synthesized derivatives against a panel of influenza virus strains, including drug-resistant variants.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent derivatives. This could involve binding assays with viral proteins and analysis of host cell signaling cascades.

  • In Vivo Efficacy: Evaluation of the most promising lead compounds in animal models of influenza infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By addressing these key research areas, the scientific community can build upon the initial promising findings and potentially develop this compound-based therapeutics to combat influenza and other viral infections.

References

Unraveling the Enigmatic Mechanism of Macedonic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of action of novel bioactive compounds is paramount. Macedonic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a molecule of interest with purported roles in modulating critical cellular pathways. However, a comprehensive understanding of its specific mechanisms remains elusive in publicly available research. This guide provides a comparative cross-validation of the potential mechanisms of action of this compound, drawing parallels with closely related and well-characterized triterpenoids. By examining the established activities of similar compounds, we can infer and propose testable hypotheses for the biological functions of this compound.

This compound (C₃₀H₄₆O₄), also known by its IUPAC name 3,19-Dihydroxy-oleana-11,13(18)dien-28-oic acid, is a natural product isolated from plants of the Glycyrrhiza genus, commonly known as licorice.[] While it is commercially available for research purposes and is noted for its potential to influence biochemical pathways related to inflammation and cell proliferation, detailed experimental data on its specific molecular targets and signaling cascades are scarce.[2] This guide aims to bridge this knowledge gap by comparing its potential activities with those of other bioactive triterpenoids.

Comparative Analysis of Triterpenoid Mechanisms

To contextualize the potential mechanism of action of this compound, we will compare it with other relevant triterpenoids that have been more extensively studied. The following table summarizes the known anti-inflammatory and anticancer activities of selected triterpenoids, providing a framework for postulating the activities of this compound.

CompoundClassSourceAnti-inflammatory MechanismAnticancer MechanismKey Molecular Targets
This compound Pentacyclic TriterpenoidGlycyrrhiza sp.Postulated to modulate inflammatory pathways.Suggested to inhibit cancer cell proliferation and promote apoptosis.[3]Largely Undetermined
Glycyrrhizinic Acid Triterpenoid SaponinGlycyrrhiza sp.Suppresses TNF-α and caspase-3; inhibits NF-κB translocation.[4]Induces apoptosis via mitochondria-mediated ROS/MAPK pathways.[3]TNF-α, Caspase-3, NF-κB, JNK, ERK, PI3K/AKT
Glycyrrhetinic Acid TriterpenoidGlycyrrhiza sp.Inhibits lipoxygenase and phospholipase A2.[5]Induces apoptosis and inhibits tumor cell proliferation.NF-κB, Nrf2
Celastrol Pentacyclic TriterpenoidTripterygium wilfordiiInhibits IKKβ, preventing TNF-induced NF-κB activation; inhibits MAPK/ERK1/2.[]Induces apoptosis; inhibits proteasome and IKK.[]IKKβ, NF-κB, MAPK/ERK1/2, Proteasome
Ursolic Acid Pentacyclic TriterpenoidVarious plantsAnti-inflammatory effects.[]Promotes apoptosis, arrests cell cycle, anti-angiogenesis.[]Caspases, Cytochrome Oxidase
Oleanolic Acid Pentacyclic TriterpenoidVarious plantsAnti-inflammatory effects.[]Promotes apoptosis, blocks cell cycle, inhibits proliferation and migration.[]Caspases, Cytochrome Oxidase

Postulated Signaling Pathways for this compound

Based on the activities of structurally similar triterpenoids, it is plausible that this compound exerts its biological effects through the modulation of key inflammatory and cell survival signaling pathways. The diagrams below illustrate these potential mechanisms.

G Postulated Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Translocation MAPK_pathway->NFκB_active Activates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, TNF-α) NFκB_active->Gene_Expression Macedonic_Acid This compound Macedonic_Acid->IKK Inhibition? Macedonic_Acid->MAPK_pathway Inhibition?

Potential Anti-inflammatory Pathway of this compound.

G Postulated Anticancer Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor PI3K_AKT PI3K/AKT Pathway GF_Receptor->PI3K_AKT MAPK_pathway MAPK Pathway GF_Receptor->MAPK_pathway Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_pathway->Proliferation Mitochondrion Mitochondrion Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Cytochrome c release Caspase-3 Caspase-3 Caspase_9->Caspase-3 Caspase_3 Caspase-3 Apoptosis Apoptosis Caspase_3->Apoptosis Macedonic_Acid This compound Macedonic_Acid->PI3K_AKT Inhibition? Macedonic_Acid->MAPK_pathway Inhibition? Macedonic_Acid->Mitochondrion Induction?

Potential Anticancer Pathways of this compound.

Experimental Protocols for Cross-Validation

To validate the postulated mechanisms of action for this compound, a series of in vitro experiments are necessary. Below are generalized protocols for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is a primary indicator of potential anticancer activity.

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation (activation) of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-NF-κB, total NF-κB, phospho-ERK, total ERK, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay

This assay specifically measures the transcriptional activity of NF-κB.

  • Transfection: Transfect cells with a reporter plasmid containing the NF-κB response element linked to a luciferase gene.

  • Treatment: After transfection, treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for a specified time.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound like this compound.

G Experimental Workflow for Mechanism of Action Studies Start Start: Compound of Interest (this compound) Cell_Culture In Vitro Cell Culture (Cancer & Normal Cell Lines) Start->Cell_Culture Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) IC50->Pathway_Analysis Target_Identification Identify Key Molecular Targets (e.g., NF-κB, MAPK, Caspases) Apoptosis_Assay->Target_Identification Cell_Cycle->Target_Identification Pathway_Analysis->Target_Identification In_Vivo In Vivo Animal Models (e.g., Xenograft, Inflammation Models) Target_Identification->In_Vivo Conclusion Elucidate Mechanism of Action In_Vivo->Conclusion

General Experimental Workflow.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a comparative analysis with other well-characterized triterpenoids from Glycyrrhiza and other plant sources provides a solid foundation for future research. The postulated involvement of this compound in the NF-κB and MAPK signaling pathways, as well as in the intrinsic apoptosis pathway, offers promising avenues for investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically unravel the therapeutic potential of this enigmatic natural compound. Further studies are crucial to validate these hypotheses and to fully understand the pharmacological profile of this compound.

References

in vivo validation of Macedonic acid's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Guide to the Therapeutic Potential of Maslinic Acid

Disclaimer: Initial searches for "Macedonic acid" did not yield sufficient data for a comprehensive in vivo analysis. It is highly likely that the intended subject of this guide is Maslinic acid , a structurally similar and well-researched pentacyclic triterpene. This guide will proceed with a detailed analysis of Maslinic acid's therapeutic potential based on available in vivo experimental data.

Maslinic acid (MA), a natural pentacyclic triterpene found predominantly in the wax-like coating of olives, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3][4] Extensive preclinical in vivo studies have demonstrated its potential in the management of various pathologies, including cancer, diabetes, and inflammation.[1][2][5][6] This guide provides a comparative overview of the in vivo therapeutic efficacy of Maslinic acid, supported by experimental data and detailed methodologies.

Comparative Efficacy of Maslinic Acid in Vivo

The therapeutic effects of Maslinic acid have been evaluated in various animal models, demonstrating significant positive outcomes compared to control or alternative treatments.

Anticancer Activity

Maslinic acid has been shown to inhibit tumor growth and induce apoptosis in various cancer models.

Table 1: In Vivo Anticancer Efficacy of Maslinic Acid

Cancer ModelAnimal ModelTreatment ProtocolKey FindingsAlternative/Control
Pancreatic CancerAthymic nu/nu mice with xenograft pancreatic cellsSubcutaneous administration of 10 and 50 mg/kg of MADose-dependent decrease in tumor volume and weight; Increased apoptotic cells (from 8% to 21% and 38% for 10 and 50 mg/kg respectively)Control group
Colon CancerApcMin/+ mice100 mg/kg MA for six weeks45% reduction in the formation of total intestinal polypsUntreated ApcMin/+ mice
Antidiabetic Activity

In vivo studies have highlighted the hypoglycemic effects of Maslinic acid.

Table 2: In Vivo Antidiabetic Efficacy of Maslinic Acid

Animal ModelTreatment ProtocolKey FindingsAlternative/Control
KK-Ay mice (obese, Type II diabetes model)Single oral administration of 10 and 30 mg/kg of MASignificant reduction in plasma glucose at 2 and 4 hours; effect sustained up to 7 hours at the highest doseControl animals
KK-Ay miceDaily oral administration of 10 and 30 mg/kg of MA for 2 weeksApproximately 30% reduction in plasma glucoseControl animals
Diabetic mice20 mg/kg MA treatment for 8 weeksEffective reduction in blood sugar contentUntreated diabetic mice

Experimental Protocols

In Vivo Pancreatic Cancer Xenograft Study
  • Animal Model: Athymic nu/nu mice.

  • Cell Line: Human pancreatic cancer cells.

  • Procedure:

    • Pancreatic cancer cells are cultured and then implanted subcutaneously into the flanks of the mice.

    • Once tumors are established, mice are randomly assigned to treatment and control groups.

    • Maslinic acid is dissolved in a suitable vehicle and administered subcutaneously at doses of 10 and 50 mg/kg. The control group receives the vehicle only.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis to determine the extent of apoptosis.[2]

In Vivo Diabetic Mouse Study
  • Animal Model: KK-Ay mice, a model for obesity and Type II non-insulin-dependent diabetes.

  • Procedure for Single Dose Study:

    • Mice are fasted overnight.

    • A baseline blood glucose level is measured.

    • Maslinic acid is administered orally at doses of 10 and 30 mg/kg. The control group receives the vehicle.

    • Blood glucose levels are monitored at regular intervals (e.g., 2, 4, and 7 hours) post-administration.[2]

  • Procedure for Chronic Dosing Study:

    • Mice are divided into treatment and control groups.

    • Maslinic acid is administered orally on a daily basis for a period of 2 weeks at doses of 10 and 30 mg/kg.

    • Blood glucose levels and body weight are monitored regularly.

    • At the end of the study, blood and tissue samples may be collected for further analysis of metabolic parameters.[2]

Signaling Pathways Modulated by Maslinic Acid

Maslinic acid exerts its therapeutic effects by modulating several key signaling pathways.

AMPK/SIRT1 Signaling Pathway in Diabetic Nephropathy

In diabetic mice, Maslinic acid has been shown to activate the renal AMPK/SIRT1 signaling pathway, which plays a crucial role in oxidative protection and anti-inflammatory activity.[5]

AMPK_SIRT1_Pathway cluster_0 Maslinic Acid Maslinic Acid AMPK AMPK Maslinic Acid->AMPK SIRT1 SIRT1 AMPK->SIRT1 Oxidative Stress Oxidative Stress SIRT1->Oxidative Stress Inflammation Inflammation SIRT1->Inflammation Renal Protection Renal Protection SIRT1->Renal Protection

Caption: Maslinic acid activates the AMPK/SIRT1 pathway, leading to renal protection.

NF-κB Signaling Pathway in Cancer

Maslinic acid has been found to potentiate the anti-tumor activity of TNFα by inhibiting the NF-κB signaling pathway, which is involved in cell survival and proliferation.[7]

NFkB_Pathway TNFα TNFα NF-κB Activation NF-κB Activation TNFα->NF-κB Activation Maslinic Acid Maslinic Acid Maslinic Acid->NF-κB Activation Apoptosis Apoptosis Maslinic Acid->Apoptosis Downstream Gene Expression Downstream Gene Expression NF-κB Activation->Downstream Gene Expression Tumor Growth & Invasion Tumor Growth & Invasion Downstream Gene Expression->Tumor Growth & Invasion Apoptosis->Tumor Growth & Invasion

Caption: Maslinic acid inhibits NF-κB activation, promoting apoptosis in cancer cells.

MAPK/ERK Signaling Pathway in Cancer

Maslinic acid has also been shown to induce anticancer effects by targeting the MAPK/ERK signaling pathway in neuroblastoma cells.[8]

MAPK_ERK_Pathway Maslinic Acid Maslinic Acid MAPK/ERK Pathway MAPK/ERK Pathway Maslinic Acid->MAPK/ERK Pathway Apoptosis Apoptosis Maslinic Acid->Apoptosis Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Cell Migration & Invasion Cell Migration & Invasion MAPK/ERK Pathway->Cell Migration & Invasion

References

Comparative Safety Profiles of Gallic Acid Derivatives: An Exemplary Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Macedonic acid" and its derivatives did not yield any relevant scientific information. It is possible that this is a non-standard chemical name or a typographical error. Therefore, this guide provides a comparative safety profile of Gallic Acid and its derivatives as a template to demonstrate the requested format and content for such a document. The data and methodologies presented here are based on published experimental findings for Gallic Acid and its related compounds.

This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the safety profiles of various Gallic Acid derivatives based on available experimental data.

Quantitative Safety Data

The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity data for Gallic Acid and several of its derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, with lower values indicating higher cytotoxicity. The median lethal dose (LD50) is the dose required to kill half the members of a tested population.

Table 1: In Vitro Cytotoxicity of Gallic Acid and its Alkyl Gallate Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µg/mL)[1][2]
Gallic Acid166.90
Methyl Gallate113.25
Ethyl Gallate130.12
Propyl Gallate>1000
Butyl Gallate>1000
Isobutyl Gallate227.83
Tert-butyl Gallate151.20
Amyl Gallate>1000
Isoamyl Gallate58.11
Heptyl Gallate25.94
Octyl Gallate42.34
Doxorubicin (Control)6.58

Table 2: In Vitro Cytotoxicity of N-Alkyl Gallamide Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µg/mL)[3]
N-methyl gallamide12.6
N-ethyl gallamide11.3
N-butyl gallamide10.3
N-sec-butyl gallamide8.4
N-tert-butyl gallamide2.1
N-hexyl gallamide3.5

Table 3: In Vitro Cytotoxicity of Gallic Acid against Various Cell Lines

Cell LineIC50 (µg/mL)[4]
SMMC-7721 (Hepatocellular Carcinoma)22.1 ± 1.4
HepG2 (Hepatocellular Carcinoma)28.5 ± 1.6
HL-7702 (Normal Human Hepatocyte)80.9 ± 4.6
HCT-15 (Colon Cancer)~740 µmol/L

Table 4: In Vivo Acute Toxicity of Gallic Acid

Animal ModelLD50 (Oral)[5]No-Observed-Adverse-Effect-Level (NOAEL)[5]
Mice>2000 mg/kg-
Rabbits5000 mg/kg-
Rats (Male)-119 mg/kg/day
Rats (Female)-128 mg/kg/day

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTS Assay[1][2]

This protocol outlines the methodology used to determine the cytotoxic effects of Gallic Acid derivatives on cancer cell lines.

  • Cell Culture: MCF-7 breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum. Cells are maintained in an incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into a 96-well microplate at a density of 1 x 10^4 cells/well. The plate is incubated overnight to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.4 to 51.2 µg/mL).

  • Incubation: The cells are incubated with the compounds for 48 hours.

  • MTS Assay: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, premixed with PMS (phenazine methosulfate), is added to each well. The plate is then incubated for 2 hours.

  • Absorbance Measurement: The absorbance of the formazan (B1609692) product is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by linear regression analysis.

In Vitro Cytotoxicity Assessment using MTT Assay[6]

This protocol provides an alternative method for assessing cytotoxicity.

  • Cell Seeding: HCT-15 colon cancer cells are seeded at 1000 cells per well in a 96-well plate and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with 100 µL of medium containing the desired concentration of the Gallic Acid derivative. Cells are incubated for 72 hours.

  • MTT Addition: 100 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 2 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated, and the IC50 is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the biological activity of Gallic Acid and its derivatives, as well as a typical experimental workflow for assessing cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Culture (e.g., MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mts_mtt_add Add MTS/MTT Reagent incubation->mts_mtt_add read_absorbance Read Absorbance mts_mtt_add->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow for determining in vitro cytotoxicity.

Gallic Acid Induced Mitochondrial Apoptosis Pathway GA Gallic Acid ROS ↑ Reactive Oxygen Species (ROS) GA->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Casp9 ↑ Caspase-9 Activation MMP->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis by Gallic Acid.

Protective Effect of Gallic Acid on Ras/ERK Pathway Toxin Toxin (e.g., NiSO4) Ras Ras Toxin->Ras GA Gallic Acid GA->Ras ERK ERK Ras->ERK cMyc ↑ c-Myc ERK->cMyc Apoptosis Apoptosis cMyc->Apoptosis

Caption: Gallic Acid's inhibition of the Ras/ERK pathway.

References

Validating Target Engagement of Mesaconic Acid in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of mesaconic acid, an endogenous metabolite with anti-inflammatory properties. A key aspect of its mechanism is reported to be its lack of interaction with succinate (B1194679) dehydrogenase (SDH), an enzyme inhibited by the structurally similar anti-inflammatory metabolite, itaconic acid.[1][2] This differential engagement with a key metabolic enzyme presents a critical point of comparison for validating its mechanism of action in cellular models.

This document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to enable rigorous validation of mesaconic acid's target engagement profile.

Introduction to Mesaconic Acid and its Putative Target

Mesaconic acid is an endogenous dicarboxylic acid that has demonstrated anti-inflammatory effects.[1][2][3] It is an isomer of itaconic acid, another metabolite known for its immunomodulatory functions.[4] A significant distinction between the two is that while itaconic acid is a known inhibitor of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, mesaconic acid is reported not to inhibit SDH.[1][2][5][6][7][8] This makes the validation of its non-engagement with SDH a crucial step in understanding its specific mechanism of action and differentiating it from itaconic acid.

Comparative Analysis of Target Engagement Methodologies

To validate the differential interaction of mesaconic acid and itaconic acid with SDH in a cellular context, several biophysical methods can be employed. This guide focuses on two widely adopted, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Method Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[9]Measures target engagement in intact cells and tissues without modification of the compound.[9]Requires a specific antibody for the target protein for detection by Western blot. Throughput can be limited in the traditional format.[10]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[11]Does not require compound modification and can be used with crude cell lysates.[11][12] Can be adapted for proteome-wide target identification.[11]Requires careful optimization of protease concentration and digestion time. Over-digestion can mask the protective effect.[11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for SDH Engagement

This protocol is designed to assess the thermal stabilization of SDH in response to mesaconic acid and itaconic acid treatment in cellular models.

a. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., macrophages like RAW 264.7) to 80-90% confluency.

  • Treat cells with the desired concentrations of mesaconic acid, itaconic acid (as a positive control for engagement), or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

b. Heat Challenge:

  • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA).

d. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for an SDH subunit (e.g., SDHA or SDHB).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the blot and quantify the band intensities.

e. Data Analysis:

  • Plot the relative band intensity of the soluble SDH subunit against the corresponding temperature for each treatment condition.

  • Determine the melting temperature (Tm) for each condition. A significant increase in Tm for itaconic acid-treated cells compared to the vehicle control would confirm target engagement. No significant shift in Tm for mesaconic acid would indicate a lack of direct, stabilizing binding to SDH.

Drug Affinity Responsive Target Stability (DARTS) for SDH Engagement

This protocol assesses the protection of SDH from proteolysis upon binding of mesaconic acid or itaconic acid.

a. Cell Lysis and Treatment:

  • Harvest and wash cells as described for CETSA.

  • Lyse the cells in a suitable lysis buffer (e.g., M-PER or a buffer compatible with the chosen protease).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate.

  • Aliquot the lysate and treat with mesaconic acid, itaconic acid, or vehicle for a specified time (e.g., 1 hour) at room temperature.

b. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to each sample. The optimal protease concentration and digestion time need to be determined empirically.

  • Incubate the samples for a set time at the optimal temperature for the chosen protease.

  • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and heating.

c. Western Blot Analysis:

  • Perform SDS-PAGE and Western blotting as described for CETSA, using an antibody against an SDH subunit.

d. Data Analysis:

  • Compare the band intensity of the SDH subunit in the drug-treated samples to the vehicle-treated control.

  • A stronger band in the itaconic acid-treated sample compared to the control would indicate protection from proteolysis and thus, target engagement.

  • A similar or weaker band in the mesaconic acid-treated sample compared to the control would suggest no protective interaction with SDH.

Data Presentation

Table 1: Expected Outcomes of Target Engagement Assays for SDH

Compound CETSA (Change in Tm) DARTS (Protection from Proteolysis) Conclusion on SDH Engagement
Mesaconic Acid No significant shiftNo significant protectionNo direct engagement
Itaconic Acid (Positive Control) Significant increaseSignificant protectionDirect engagement
Vehicle Control Baseline TmBaseline proteolysisNo engagement

Table 2: Comparison of Mesaconic Acid and Itaconic Acid

Feature Mesaconic Acid Itaconic Acid
Chemical Nature Isomer of Itaconic AcidDicarboxylic Acid
Biological Activity Anti-inflammatory[1][2][3]Anti-inflammatory, Antimicrobial[2]
Known Target Interaction Does not inhibit Succinate Dehydrogenase (SDH)[1][2]Inhibits Succinate Dehydrogenase (SDH)[5][6][7][8]

Visualizations

Signaling_Pathway cluster_TCA TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH substrate Fumarate Fumarate Inflammation Pro-inflammatory Response Fumarate->Inflammation downstream effects SDH->Fumarate catalyzes Itaconic_Acid Itaconic Acid Itaconic_Acid->SDH inhibits Anti_Inflammation Anti-inflammatory Response Itaconic_Acid->Anti_Inflammation promotes Mesaconic_Acid Mesaconic Acid Mesaconic_Acid->Anti_Inflammation promotes

Caption: Differential effects of Mesaconic and Itaconic acid on SDH.

CETSA_Workflow Start Cells Treated with Mesaconic Acid / Itaconic Acid / Vehicle Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Analysis Western Blot for SDH in Soluble Fraction Centrifugation->Analysis Result Determine Change in Melting Temperature (Tm) Analysis->Result

Caption: CETSA experimental workflow for SDH target engagement.

DARTS_Workflow Start Cell Lysate Treated with Mesaconic Acid / Itaconic Acid / Vehicle Protease Limited Proteolysis (e.g., Pronase) Start->Protease Stop Stop Digestion Protease->Stop Analysis Western Blot for SDH Stop->Analysis Result Assess Protection from Degradation Analysis->Result

Caption: DARTS experimental workflow for SDH target engagement.

References

Safety Operating Guide

Proper Disposal of Macedonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Macedonic acid was located. The following guidance is based on the general properties of organic acids and safety information for structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Classification

Assumed Properties of this compound:

PropertyAssumed Value/ClassificationRationale
Physical State SolidBased on information for similar compounds.
GHS Hazard Class Assumed to be an irritant (skin and eye)Common characteristic of organic acids.[1][2][3]
Environmental Hazards Potentially harmful to aquatic life if released in large quantities.General precaution for laboratory chemicals.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.

PPE ItemSpecification
Gloves Nitrile rubber or other chemically resistant gloves.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][3]
Lab Coat Standard laboratory coat.
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. If creating dust, a NIOSH-approved respirator may be necessary.[1]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and the specific regulations of your institution. The following decision workflow provides a step-by-step guide.

DisposalWorkflow start Start: this compound Waste is_solution Is the waste an aqueous solution? start->is_solution is_small_quantity Is it a small quantity (consult EHS for definition)? is_solution->is_small_quantity Yes collect_hazardous Collect in a properly labeled hazardous waste container. is_solution->collect_hazardous No (Solid) is_non_hazardous Is it confirmed to be non-hazardous by EHS? is_small_quantity->is_non_hazardous Yes is_small_quantity->collect_hazardous No neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 6-8. is_non_hazardous->neutralize Yes is_non_hazardous->collect_hazardous No drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal end End drain_disposal->end contact_ehs Contact EHS for pickup and disposal. collect_hazardous->contact_ehs contact_ehs->end

Disposal decision workflow for this compound.

Step-by-Step Experimental Protocol for Neutralization of Small-Scale Aqueous Solutions:

  • Preparation: Work in a well-ventilated fume hood and wear all required PPE.

  • Dilution: If the solution is concentrated, dilute it with water to less than 10%.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the acidic solution while stirring. Be cautious as this may cause foaming or heat generation.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can typically be poured down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part solution), as per many institutional guidelines for non-hazardous aqueous waste.[4][5]

For solid this compound and larger quantities of aqueous solutions:

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially bases or oxidizing agents, to avoid potentially hazardous reactions.[6][7]

  • Containment: Place the waste in a chemically compatible container with a secure lid. The container must be in good condition and not leaking.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[8][9][10]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and your institution's EHS department.

  • Contain: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

General Best Practices for Laboratory Waste Management

  • Minimize Waste: Only prepare the amount of this compound solution needed for your experiment.[9]

  • Segregate Waste: Always keep different classes of chemical waste separate.[11]

  • Labeling: Ensure all waste containers are clearly and accurately labeled.[12]

  • Container Management: Never dispose of chemicals in their original containers in the regular trash. Empty containers that held acidic materials should be rinsed with water, and the rinsate collected as hazardous waste before the container is discarded.[11]

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and sustainable research environment.

References

Personal protective equipment for handling Macedonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Macedonic Acid

Disclaimer: this compound is a chemical compound intended for research use only.[1] Information from suppliers indicates it is shipped as a non-hazardous chemical.[1] However, a comprehensive Safety Data Sheet (SDS) with detailed toxicological data is not publicly available. Therefore, it is crucial to handle this compound as a substance of unknown toxicity and to apply prudent laboratory safety practices. Always consult the supplier-provided SDS, if available, before handling. The following guidelines are based on best practices for handling solid organic compounds of unknown hazards in a research setting.

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. Assume all substances of unknown toxicity are hazardous.

Minimum Required PPE:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] For procedures with a risk of splashing or aerosol generation, chemical splash goggles are necessary.[1][3] A full-face shield should be worn over safety glasses or goggles during operations that could result in sprays or splashes.[1][4]

  • Body Protection: A flame-resistant laboratory coat is required to protect personal clothing and skin.[5][6] Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[7]

  • Hand Protection: Wear chemical-resistant gloves at all times.[2][5][6] Given the unknown specific hazards of this compound, nitrile gloves are a suitable initial choice for minor splashes.[8] For prolonged contact or handling larger quantities, consider double-gloving or using a more robust glove material.[9] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[7]

  • Foot Protection: Fully enclosed, non-perforated shoes must be worn in the laboratory at all times.[1][9]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for the safe use of research chemicals.

2.1. Engineering Controls

  • Ventilation: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any fine particulates.[7][9]

2.2. Handling Procedures

  • Preparation: Before beginning work, review this guide and any available SDS.[9] Ensure that the location of all safety equipment, including eyewash stations, emergency showers, fire extinguishers, and spill kits, is known.[9]

  • Designated Area: Whenever possible, designate a specific area within a fume hood for handling this compound to contain potential contamination.

  • Weighing: To minimize the generation of airborne dust, use a spatula to carefully transfer the solid compound. Avoid pouring the dry powder.

  • Transport: When moving this compound outside of the fume hood, use sealed, clearly labeled, and shatter-resistant secondary containers.[10][11]

2.3. Storage

  • General Storage: Store this compound in a cool, dry, and dark place.[1][11] Supplier recommendations suggest storage at 0 - 4°C for the short term and -20°C for the long term.[1]

  • Segregation: Store this compound away from incompatible materials. As a general rule for organic acids, segregate them from bases, oxidizing agents, and reactive metals.[9][10][11]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazard information.[6] Containers should be dated upon receipt and upon opening.[11]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. Even if classified as non-hazardous for shipping, laboratory waste must be managed cautiously.

3.1. Waste Segregation

  • Solid Waste: Dispose of solid this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[12] Do not mix with other waste streams.[12]

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be disposed of as hazardous chemical waste. Collect in a sealed, properly labeled container, noting all constituents.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, deface the label on the empty container before disposing of it in regular trash.[14]

3.2. Waste Collection

  • All chemical waste containers must be kept closed except when adding waste.[12]

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Quantitative Data Summary

Since specific quantitative exposure limits for this compound are not available, the following table provides general guidelines for handling solid organic compounds in a research setting.

ParameterGuideline / RecommendationRationale
Occupational Exposure Limit (OEL) Not Established. Handle as a substance of unknown toxicity.Prudent practice dictates minimizing exposure to all research chemicals to As Low As Reasonably Achievable (ALARA).
Handling Quantity Use the minimum quantity necessary for the experiment.Reduces the potential risk and scale of a spill or exposure event.
Storage Temperature 0-4°C (short-term); -20°C (long-term).[1]Based on supplier data to ensure chemical stability and integrity.
Working Environment Certified Chemical Fume Hood (Face Velocity: 80-120 fpm).[9]Engineering control to prevent inhalation of airborne particulates.

Mandatory Visualizations

Experimental Workflow: Solid Chemical Spill Response

The following diagram outlines the procedural steps for responding to a minor spill of a solid chemical like this compound in a laboratory setting.

cluster_0 Spill Spill Occurs Alert Alert Personnel & Cordon Off Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess isMinor Minor Spill? Assess->isMinor Evacuate Evacuate Area & Call Emergency Response isMinor->Evacuate No PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) isMinor->PPE Yes Report Report Incident to Supervisor Evacuate->Report Contain Gently Cover with Absorbent Material (Avoid Raising Dust) PPE->Contain Collect Collect Material with Scoop/Brush Contain->Collect Waste Place in Labeled Hazardous Waste Container Collect->Waste Decontaminate Decontaminate Spill Area & Equipment Waste->Decontaminate Dispose Dispose of Waste via Institutional Protocol Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock Restock->Report

Caption: Workflow for responding to a minor solid chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.